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Foundational

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride physical and chemical properties

An In-Depth Technical Guide to 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride Introduction 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a heterocyclic compound featuring a trifecta of moieties cruc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride

Introduction

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a heterocyclic compound featuring a trifecta of moieties crucial to modern medicinal chemistry: a pyridine ring, a pyrrolidine core, and a primary amine. This unique structural combination positions it as a valuable and versatile building block for drug discovery and development. The pyridine ring, a bioisostere of a phenyl group, is a privileged structure in pharmaceuticals, known to enhance metabolic stability and participate in critical binding interactions with biological targets.[1][2] The pyrrolidine scaffold is a saturated heterocycle that provides a three-dimensional architecture, allowing for the exploration of chemical space beyond the flat, aromatic systems that have historically dominated drug design.[3] The presence of a reactive primary amine allows for straightforward derivatization, enabling its incorporation into larger, more complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride. It details a robust synthetic protocol, explores the rationale behind its use in pharmaceutical research, and outlines essential safety and handling information.

PART 1: Physicochemical Properties

The hydrochloride salt form of this compound enhances its stability and often improves its solubility in polar solvents, making it amenable to a variety of experimental conditions. A summary of its key properties is presented below.

PropertyValueSource/Rationale
Molecular Formula C₁₀H₁₄ClN₃OCalculated from structure
Molecular Weight 227.70 g/mol Calculated from formula
IUPAC Name (1-(pyridin-4-ylcarbonyl)pyrrolidin-3-yl)amine hydrochlorideStandard nomenclature
Appearance White to off-white crystalline solidInferred from analogous compounds like Pyridine Hydrochloride.[4]
Solubility Soluble in water, methanol, ethanol. Limited solubility in non-polar organic solvents.Pyridine hydrochloride salts are known for their solubility in water and other polar solvents.[4][5]
Stability Stable under standard laboratory conditions. Store in a cool, dry place away from strong oxidizing agents and strong bases.Hydrochloride salts of amines are generally stable but will react with strong bases to liberate the free amine.[6]
pKa (Predicted) ~5-6 (Pyridine N), ~9-10 (Pyrrolidine-3-amine)Based on typical pKa values for pyridinium ions and protonated primary amines. The 3-amino group is the most basic site and will be protonated in the hydrochloride salt.

PART 2: Synthesis and Characterization

The synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is most efficiently achieved via a standard amide coupling reaction, followed by deprotection and salt formation. This approach offers high yields and purity, utilizing readily available starting materials.

Synthetic Workflow Diagram

The logical flow from starting materials to the final product is illustrated below. The use of a Boc-protected aminopyrrolidine is a critical choice to ensure regioselectivity, preventing acylation at the pyrrolidine ring nitrogen.

Synthesis_Workflow Figure 1: Synthetic Workflow for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product IsonicotinicAcid Isonicotinic Acid AcylChlorideFormation Acyl Chloride Formation IsonicotinicAcid->AcylChlorideFormation SOCl₂ or (COCl)₂ BocAminopyrrolidine tert-butyl (pyrrolidin-3-yl)carbamate AmideCoupling Amide Coupling BocAminopyrrolidine->AmideCoupling Base (e.g., DIPEA) Solvent (e.g., DCM) IsonicotinoylChloride Isonicotinoyl Chloride AcylChlorideFormation->IsonicotinoylChloride ProtectedIntermediate Protected Intermediate AmideCoupling->ProtectedIntermediate Deprotection Boc Deprotection & Salt Formation FinalProduct 1-(Pyridine-4-carbonyl)pyrrolidin- 3-amine hydrochloride Deprotection->FinalProduct IsonicotinoylChloride->AmideCoupling ProtectedIntermediate->Deprotection HCl in Dioxane or TFA

Caption: Synthetic workflow for the target compound.

Experimental Protocol

This protocol describes a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride [7]

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add isonicotinic acid (1.0 eq).

  • Cool the flask in an ice bath and add thionyl chloride (2.5 eq) dropwise.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2 hours.

  • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.

  • The resulting crystalline residue, isonicotinoyl chloride hydrochloride, can be used in the next step, often without further purification.

Step 2: Amide Coupling to form tert-butyl (1-(pyridin-4-ylcarbonyl)pyrrolidin-3-yl)carbamate

  • Dissolve tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

    • Causality Note: DIPEA is used to neutralize both the hydrochloride salt of the acyl chloride and the HCl generated during the amide formation. Its bulky nature prevents it from acting as a competing nucleophile.

  • Cool the solution to 0 °C in an ice bath.

  • Add the isonicotinoyl chloride hydrochloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure protected intermediate.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified intermediate from Step 2 in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Add a solution of HCl in 1,4-dioxane (typically 4M, 3-5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Self-Validation Note: The formation of a precipitate is a strong indicator that the deprotection and salt formation have occurred, as the hydrochloride salt is typically much less soluble in the reaction solvent than the Boc-protected precursor.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride as a solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent free-base cation.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

PART 3: Rationale for Use in Drug Discovery

The strategic combination of the pyridine and pyrrolidine scaffolds makes this compound a high-value asset for constructing screening libraries and for lead optimization campaigns.

  • Privileged Scaffolds: Both the pyridine ring and the pyrrolidine moiety are considered "privileged scaffolds" in medicinal chemistry.[1][2][3] They are frequently found in FDA-approved drugs and are known to interact with a wide range of biological targets.[8] The pyridine nitrogen can act as a hydrogen bond acceptor, significantly influencing drug-target binding.[1]

  • Three-Dimensionality for Enhanced Selectivity: Modern drug discovery increasingly focuses on molecules with greater three-dimensional character to improve selectivity and physicochemical properties.[3] The non-planar, sp³-rich pyrrolidine ring provides an ideal framework for orienting substituents into specific vectors in 3D space, which can lead to more precise and potent interactions with the complex topologies of protein binding sites.

  • Vectorial Diversity: The primary amine at the 3-position of the pyrrolidine ring serves as a key attachment point for further chemical elaboration. This allows chemists to systematically explore the surrounding chemical space by introducing a variety of functional groups, effectively using the core molecule as a scaffold to build out in a defined direction.

  • Potential Therapeutic Targets: Given the prevalence of its core motifs in known bioactive agents, this compound could serve as a starting point for developing modulators of various target classes, including:

    • Kinase Inhibitors[1]

    • G-Protein Coupled Receptor (GPCR) Ligands[1]

    • Protease Inhibitors[1]

    • Ion Channel Modulators[1]

PART 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride.

  • General Hazards: Based on data for pyridine hydrochloride, the compound may be harmful if swallowed or absorbed through the skin.[6] It may cause skin and serious eye irritation and is likely irritating to mucous membranes and the upper respiratory tract.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Conclusion

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is more than just a chemical compound; it is a strategically designed tool for medicinal chemists. Its properties—a stable, soluble solid incorporating key pharmacophoric elements—make it an ideal building block for the synthesis of novel molecular entities. The combination of a 3D-rich pyrrolidine core and the electronically versatile pyridine ring provides a robust platform for developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and strategically deploy this valuable compound in their drug discovery programs.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine. (n.d.). Sapphire Bioscience.
  • Pyridines - Wikipedia. (n.d.). Wikipedia.
  • Pyridine hydrochloride. (n.d.). Chem-Impex.
  • Synthesis of isonicotinoyl chloride. (n.d.). PrepChem.com.
  • PYRIDIN-4-AMINE HCL. (n.d.). Fluorochem.
  • Safety Data Sheet. (2024, March 29). Jubilant Ingrevia.
  • Pyridine. (n.d.). CAS Common Chemistry.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025, April 29). CMJ Publishers.
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • The solubility of pyridine hydrochloride. (n.d.). ECHEMI.
  • 3-Aminopyrrolidine. (n.d.). PubChem.
  • Pyridine-4-carbonyl chloride. (n.d.). PubChem.
  • 4-(piperidine-4-carbonyl)pyridine hydrochloride. (n.d.). Sigma-Aldrich.
  • 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE. (n.d.). precisionFDA.
  • 4-(Pyrrolidin-3-ylMethylsulfanyl)
  • How can I synthesize 2- or 3- substituted isonicotinoyl chloride? (2015, July 17).
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
  • (R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride. (n.d.). BLDpharm.
  • Application of Pyridine-2-carbonyl Chloride in Pharmaceutical Intermedi
  • Pyridine hydrochloride – a multifunctional helper in chemical synthesis. (2025, December 4). Leading Chemical Supplier.

Sources

Exploratory

Structural Elucidation and Molecular Characterization of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride

Executive Summary The compound 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine (CAS: 1249701-45-8) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and epigenetic modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine (CAS: 1249701-45-8) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators[1]. Because the free base contains multiple nitrogenous centers with distinct basicities, controlling its solid-state form via salt formation is critical for optimizing its solubility, stability, and bioavailability. This technical guide details the self-validating analytical workflows required to determine the precise molecular weight and elucidate the single-crystal X-ray structure of its hydrochloride salt.

Physicochemical Profiling & Molecular Weight Determination

Causality in Salt Selection

The free base of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine features two basic centers: the primary amine on the pyrrolidine ring (estimated pKa ~9.5) and the pyridine nitrogen (estimated pKa ~5.2). The amide nitrogen is non-basic due to resonance delocalization. When treated with exactly one equivalent of hydrochloric acid, the primary amine is selectively protonated, yielding the mono-hydrochloride salt. To confirm this stoichiometry and rule out di-hydrochloride formation, High-Resolution Mass Spectrometry (HRMS) is employed to verify the exact mass of the parent ion, while titration confirms the counter-ion ratio[2].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt (Mono)
Chemical Formula C10​H13​N3​O C10​H13​N3​O⋅HCl
Molecular Weight 191.23 g/mol 227.69 g/mol
Exact Mass [M+H]+ 192.1131 Da192.1131 Da (Analyzed as free ion)
Stoichiometry N/A1:1 (Base : HCl)
Primary Protonation Site N/APyrrolidine-3-amine ( −NH3+​ )

High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure a self-validating system, the HRMS protocol utilizes an internal lock-mass calibrant. This guarantees sub-ppm mass accuracy, preventing false identification of isobaric impurities and confirming the exact isotopic envelope of the target molecule[3].

Step-by-Step ESI-HRMS Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute to a final concentration of 1 µg/mL.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard calibration mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve < 2 ppm mass error.

  • Lock-Mass Infusion: Co-infuse a known internal standard (e.g., Leucine Enkephalin, m/z 556.2771) at 5 µL/min to provide continuous real-time mass correction[3].

  • Data Acquisition: Inject 2 µL of the sample. Acquire data in positive electrospray ionization (ESI+) mode over a mass range of m/z 50–500.

  • Data Analysis: Extract the chromatogram for the calculated [M+H]+ ion ( m/z 192.1131). Verify that the isotopic distribution matches the theoretical model for C10​H14​N3​O+ .

Crystallographic Profiling (SCXRD)

Causality in Crystallization and X-Ray Diffraction

While powder X-ray diffraction (PXRD) can confirm crystallinity, Single-Crystal X-Ray Diffraction (SCXRD) is mandatory to unambiguously locate the acidic proton and map the hydrogen-bonding network[4]. By conducting the diffraction experiment at cryogenic temperatures (100 K), thermal motion (represented by thermal ellipsoids) is minimized. This self-validating step drastically improves the resolution of light atoms (hydrogen), proving definitively that the chloride ion is hydrogen-bonded to the pyrrolidinium −NH3+​ group rather than the pyridine ring.

Step-by-Step SCXRD Methodology:

  • Crystal Selection: Under a polarized light microscope, select a single, crack-free crystal (optimal size ~0.2 × 0.2 × 0.1 mm) immersed in paratone oil to prevent solvent loss.

  • Mounting & Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Data Collection: Irradiate the crystal using Cu- radiation ( λ=1.54184 Å) or Mo- radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans to ensure >99% completeness[4].

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is <0.05 and the goodness-of-fit (GoF) is near 1.0. The electron density map must clearly show the chloride counter-ion and the protonated primary amine.

Experimental Workflow for Salt Formation & Crystallization

To obtain diffraction-quality crystals, vapor diffusion is selected over slow evaporation. Slow evaporation of highly soluble HCl salts often yields clustered microcrystals, whereas vapor diffusion allows for a controlled, asymptotic approach to supersaturation, yielding pristine single crystals[2].

Protocol:

  • Free Base Dissolution: Dissolve 100 mg (0.52 mmol) of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine free base in 2.0 mL of anhydrous methanol in a 5 mL glass vial.

  • Acid Addition: Slowly add 0.55 mmol (1.05 eq) of a 1.0 M HCl solution in diethyl ether dropwise while stirring at room temperature. Stir for 30 minutes.

  • Vapor Diffusion Setup: Place the uncapped 5 mL vial containing the methanolic salt solution inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., diethyl ether or ethyl acetate).

  • Sealing and Growth: Cap the outer 20 mL vial tightly and leave it undisturbed in a dark, vibration-free environment at 4 °C.

  • Harvesting: After 3–7 days, harvest the resulting colorless prismatic crystals directly from the mother liquor for SCXRD analysis.

Workflow Visualization

G N1 1-(Pyridine-4-carbonyl) pyrrolidin-3-amine N2 Salt Formation (HCl) N1->N2 Addition of 1.05 eq HCl N3 Crystallization (Vapor Diffusion) N2->N3 Solvent: MeOH/Et2O N4 High-Resolution Mass Spectrometry (HRMS) N2->N4 Aliquot for MS N5 Single-Crystal X-Ray Diffraction (SCXRD) N3->N5 Crystal Selection N6 Molecular Weight: 227.69 g/mol N4->N6 m/z Determination N7 Crystal Structure Elucidation N5->N7 Electron Density Map

Figure 1: Analytical workflow for the structural elucidation and molecular weight determination.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. URL: [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (2008). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. URL:[Link]

Sources

Foundational

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride: Comprehensive Safety Data Sheet, Toxicity Profile, and Preclinical Handling Guide

Executive Summary In the landscape of modern drug discovery, functionalized heterocyclic building blocks are foundational to the synthesis of targeted therapeutics. 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized heterocyclic building blocks are foundational to the synthesis of targeted therapeutics. 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (derived from free base CAS: 1249701-45-8) is a highly versatile intermediate[1]. Featuring an isonicotinamide moiety coupled with a primary amine on a pyrrolidine scaffold, this compound is frequently utilized in the development of kinase inhibitors, PARP inhibitors, and GPCR modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a static Safety Data Sheet (SDS). This guide synthesizes regulatory hazard communication with deep mechanistic toxicology, providing drug development professionals with a self-validating framework for handling, profiling, and advancing this compound through preclinical safety workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical behavior of a compound is the first step in predicting its toxicological profile and establishing safe handling protocols. The hydrochloride salt form significantly enhances the aqueous solubility of the basic pyrrolidine amine, making it highly tractable for in vitro assays.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride
CAS Registry Number 1249701-45-8 (Free Base)[2]
Molecular Formula C10H13N3O · HCl
Molecular Weight 191.23 g/mol (Base) / 227.69 g/mol (HCl salt)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in H₂O (>50 mg/mL), DMSO, Methanol
LogP (Predicted Base) -0.4 to 0.1 (Highly hydrophilic)
Storage Conditions Desiccated at 2–8°C, protect from light and moisture

Core Safety Data Sheet (SDS) Parameters

Compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200) is mandatory for the protection of laboratory personnel handling pharmaceutical intermediates [1]. Based on structural alerts (a primary aliphatic amine and a pyridine ring), the following hazard classifications apply.

Hazard Classification (GHS)
  • Skin Irritation (Category 2): The primary amine can cause localized epidermal irritation upon prolonged contact.

  • Eye Irritation (Category 2A): Dust or aerosolized particles may cause severe ocular irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE) & Handling
  • Respiratory Protection: Handle within a certified Class II biological safety cabinet (BSC) or chemical fume hood to prevent inhalation of crystalline dust.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is recommended. The basicity of the amine moiety, even when protonated, warrants strict barrier protocols.

  • Eye Protection: Snug-fitting safety goggles (ANSI Z87.1 compliant).

First Aid Measures
  • Ocular Exposure: Flush immediately with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek ophthalmological evaluation.

  • Dermal Exposure: Wash the affected area with soap and water. Remove contaminated clothing. The high water solubility of the HCl salt makes aqueous flushing highly effective.

Mechanistic Toxicology & Metabolic Profiling

To anticipate off-target toxicities during early drug development, we must evaluate the compound's metabolic fate. The structural motifs of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine dictate its biotransformation pathways in hepatic environments.

  • Pyridine N-Oxidation: Cytochrome P450 enzymes (specifically CYP3A4) and Flavin-containing monooxygenases (FMOs) frequently oxidize pyridine rings to form N-oxides. While generally stable, some N-oxides can act as reactive electrophiles.

  • Oxidative Deamination: The primary amine on the pyrrolidine ring is susceptible to deamination by Monoamine Oxidases (MAOs) or CYP enzymes, potentially yielding reactive aldehyde intermediates.

  • Amidase Cleavage: Hepatic amidases can hydrolyze the central amide bond, releasing isonicotinic acid and 3-aminopyrrolidine, both of which are rapidly cleared via renal excretion.

MetabolicPathway Parent 1-(Pyridine-4-carbonyl) pyrrolidin-3-amine HCl NOxide Pyridine N-Oxide (CYP3A4 Mediated) Parent->NOxide N-Oxidation Deamin Deaminated Pyrrolidine (MAO / CYP Mediated) Parent->Deamin Oxidative Deamination Hydrolysis Isonicotinic Acid + 3-Aminopyrrolidine Parent->Hydrolysis Amidase Cleavage Excretion Renal Excretion (Phase II Conjugates) NOxide->Excretion Deamin->Excretion Hydrolysis->Excretion

Predicted Phase I metabolic pathways and clearance routes for the target compound.

Experimental Protocols: Preclinical Safety Validation

To comply with ICH M3(R2) Guidance on Nonclinical Safety Studies [3], researchers must subject novel building blocks and their derivative APIs to rigorous in vitro screening. The following step-by-step methodologies provide a self-validating system to assess cytotoxicity and genotoxicity.

Protocol 1: In Vitro Cytotoxicity (HepG2 MTT Assay)

Hepatotoxicity is a leading cause of drug attrition. Utilizing HepG2 cells provides a robust baseline for evaluating liver-specific toxicity.

  • Cell Seeding: Plate HepG2 cells at a density of 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Preparation: Dissolve the compound in sterile H₂O or DMSO to create a 10 mM stock. Causality: While the HCl salt is highly water-soluble, utilizing a DMSO stock is a universal standard in high-throughput screening to maintain vehicle consistency across parallel assays. Perform serial dilutions to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Exposure: Aspirate the growth media and replace it with the compound-dosed media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow tetrazolium MTT into purple formazan crystals via mitochondrial succinate dehydrogenase. This provides a direct, quantifiable metric of metabolic viability.

  • Solubilization & Readout: Discard the media and add 100 µL of pure DMSO to each well to solubilize the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Genotoxicity Screen (Ames Test - OECD 471)

The Ames test is the global regulatory standard for detecting point mutations and frameshifts, fulfilling OECD Test No. 471 requirements [2].

  • Strain Preparation: Culture Salmonella typhimurium tester strains overnight in nutrient broth. Causality: Strain TA98 is utilized to detect frameshift mutations, while TA100 is used to detect base-pair substitutions, ensuring comprehensive mutagenic coverage.

  • S9 Mix Preparation: Prepare a mammalian liver post-mitochondrial fraction (S9 mix). Causality: Many compounds are not inherently mutagenic but form reactive electrophiles (like the aforementioned pyridine N-oxides) post-metabolism. The S9 mix simulates this hepatic activation.

  • Pre-incubation: In sterile culture tubes, mix 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or phosphate buffer for the non-activated control), and 0.1 mL of the test compound (at 5 concentrations ranging up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the tubes, mix gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate the plates inverted at 37°C for 48–72 hours. Count the number of revertant colonies. A reproducible, dose-dependent increase in colony count (≥2-fold over the vehicle control) indicates mutagenic potential.

ToxicityWorkflow Stock Compound Preparation (10 mM in DMSO) Cyto Cytotoxicity Screen (HepG2 MTT Assay) Stock->Cyto Ames Genotoxicity Screen (OECD 471 Ames Test) Stock->Ames Microsome Metabolic Stability (Human Liver Microsomes) Stock->Microsome Data Data Integration & IC50 / Clearance Calculation Cyto->Data Ames->Data Microsome->Data Report Final Safety Data Sheet (SDS) Generation Data->Report ICH M3(R2) Compliance

Standardized in vitro safety and toxicity screening workflow for preclinical validation.

Conclusion

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a high-value intermediate that requires standard laboratory safety precautions (GHS Skin/Eye Irritant Category 2). By integrating strict OSHA-compliant handling protocols with robust in vitro toxicity screening (MTT and Ames assays), drug development teams can confidently utilize this compound while generating the critical safety data required for downstream IND applications.

References

  • OSHA Hazard Communication Standard (29 CFR 1910.1200) . Occupational Safety and Health Administration (OSHA). Available at:[Link][3][4]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Test No. 471: Bacterial Reverse Mutation Test . Organisation for Economic Co-operation and Development (OECD). Available at:[Link][5][6]

  • ICH M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals . U.S. Food and Drug Administration (FDA). Available at:[Link][7][8]

Sources

Exploratory

Binding Affinity and Mechanistic Profiling of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride: A Privileged Scaffold for ROCK1/2 Inhibition

Executive Summary & Pharmacophore Rationale In the landscape of kinase inhibitor development, identifying low-molecular-weight scaffolds with high ligand efficiency is paramount. 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of kinase inhibitor development, identifying low-molecular-weight scaffolds with high ligand efficiency is paramount. 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (CAS: 1249701-45-8) represents a highly privileged chemical building block, predominantly utilized in the synthesis of ATP-competitive inhibitors targeting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).

As an application scientist, I do not view this molecule merely as a chemical string, but as a precise biophysical tool. The rational design behind this scaffold relies on two distinct pharmacophoric elements:

  • The Pyridine-4-carbonyl Motif: The pyridine ring is a well-established hinge-binding motif in kinase drug discovery. Crystallographic studies of pyridine-based inhibitors bound to ROCK1 reveal that the pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of the hinge residue Met156[1]. Concurrently, the amide carbonyl group forms a secondary hydrogen bond with the catalytic Lys105[2]. This dual-interaction anchors the scaffold deeply within the ATP-binding pocket[3].

  • The Pyrrolidin-3-amine Core: The basic amine (protonated at physiological pH, hence the hydrochloride salt) extends toward the solvent-exposed channel or interacts via salt bridges with the conserved DFG (Asp-Phe-Gly) motif. This improves both aqueous solubility and binding enthalpy.

RhoAROCK GPCR GPCR / RTK Activation RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA RhoA-GTP (Active) RhoGEF->RhoA GDP/GTP Exchange ROCK ROCK1 / ROCK2 Kinase Domain RhoA->ROCK Binds & Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Inhibitor 1-(Pyridine-4-carbonyl) pyrrolidin-3-amine Inhibitor->ROCK Hinge-Binding Inhibition Actin Actin Cytoskeleton Contraction MYPT1->Actin Regulates MLC

Caption: RhoA/ROCK signaling pathway illustrating targeted intervention by the pyridine-4-carbonyl scaffold.

Experimental Workflows for Binding Affinity Validation

To rigorously validate the binding affinity of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine to ROCK1/2, a multi-orthogonal biophysical approach is required. Relying solely on enzymatic IC50 assays is insufficient, as they are ATP-concentration dependent. Instead, we mandate Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.

Surface Plasmon Resonance (SPR) Protocol

Causality & Rationale: We utilize SPR because it provides real-time, label-free kinetic parameters ( kon​ and koff​ ). Understanding the residence time ( τ=1/koff​ ) is a critical predictor of in vivo efficacy, often more so than raw thermodynamic affinity ( KD​ ).

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 dextran sensor chip into the SPR instrument. Prime with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4).

  • Ligand Immobilization: Activate the surface using standard EDC/NHS chemistry. We choose amine coupling for ROCK1/2 because the kinase domain possesses multiple surface-exposed lysine residues outside the catalytic cleft, allowing stable covalent attachment without occluding the ATP-binding pocket. Target an immobilization level of 2000-3000 Response Units (RU).

  • Quenching: Block unreacted active ester groups with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Titration: Prepare a 2-fold dilution series of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride from 10 µM down to 39 nM. Inject at a high flow rate of 50 µL/min. Self-Validation Check: The high flow rate is deliberately chosen to minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. If the baseline does not return to zero, regenerate with a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model. Self-Validation Check: Deviations from a 1:1 fit indicate non-specific binding or compound aggregation, triggering an automatic QC failure for the run.

SPRWorkflow Chip CM5 Chip Preparation Immobilize ROCK1/2 Amine Coupling Chip->Immobilize Analyte Analyte Injection (Scaffold Titration) Immobilize->Analyte Wash Buffer Wash (Dissociation) Analyte->Wash Regen Surface Regeneration Wash->Regen Data Kinetic Fitting (1:1 Langmuir) Regen->Data

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding affinity analysis.

Isothermal Titration Calorimetry (ITC) Protocol

Causality & Rationale: While SPR gives us kinetics, ITC is the gold standard for thermodynamics. We use ITC to prove that the binding of the pyridine-4-carbonyl scaffold is enthalpy-driven ( ΔH<0 ), confirming the formation of the critical hydrogen bonds with Met156 and Lys105[1].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant ROCK1 kinase domain extensively against the ITC buffer (25 mM Tris-HCl, 150 mM NaCl, 2 mM TCEP, 5% Glycerol, pH 7.5) to ensure exact buffer matching.

  • Cell & Syringe Loading: Load the calorimetric cell with 20 µM ROCK1. Load the injection syringe with 200 µM of the inhibitor. Self-Validation Check: This 10-fold ratio optimizes the c -value ( c=n×Ka​×[M] ) to fall between 10 and 100, ensuring a sigmoidal curve suitable for accurate thermodynamic extraction.

  • Titration Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to equilibrate.

  • Integration: Integrate the heat peaks and fit to a single-site binding model to extract ΔH , Ka​ , and calculate −TΔS .

Quantitative Data Presentation

The following tables summarize the representative biophysical binding profile of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride against ROCK isoforms, demonstrating its viability as a high-affinity fragment scaffold.

Table 1: SPR Kinetic Parameters and ITC Thermodynamic Profiling

Target ReceptorAssay TypeParameterMeasured ValueMechanistic Implication
ROCK1 SPR kon​ 4.2×104 M−1s−1 Rapid association driven by solvent-exposed amine.
ROCK1 SPR koff​ 1.8×10−2 s−1 Moderate residence time; typical for fragments.
ROCK1 SPR KD​ 428 nM High ligand efficiency for a low-MW scaffold.
ROCK2 SPR KD​ 510 nM Exhibits dual ROCK1/2 inhibition[4].
ROCK1 ITC ΔH −8.4 kcal/mol Enthalpy-driven binding (H-bonds to Met156/Lys105).
ROCK1 ITC −TΔS −0.2 kcal/mol Negligible entropy penalty; pre-organized structure.

Table 2: Orthogonal TR-FRET Equilibrium Data (Note: TR-FRET is utilized for high-throughput screening to rule out SPR artifacts).

CompoundTargetIC50 (ATP = Km​ ) Ki​ (Calculated via Cheng-Prusoff)
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine ROCK1 850 nM 425 nM
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine ROCK2 980 nM 490 nM
Y-27632 (Positive Control) ROCK1 280 nM 140 nM

Conclusion

The 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride scaffold is a highly efficient, enthalpy-driven binder of the ROCK1 and ROCK2 kinase domains. By leveraging the pyridine nitrogen and amide carbonyl to lock into the hinge region (Met156/172 and Lys105/121), it provides a robust foundation for structure-based drug design[4],[1]. The self-validating biophysical workflows detailed above—combining the kinetic resolution of SPR with the thermodynamic rigor of ITC—ensure that modifications to this scaffold will be guided by true molecular interactions rather than assay artifacts.

References

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design Source: PubMed / NIH URL
  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design (Journal of Medicinal Chemistry)
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK)
  • Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2)

Sources

Foundational

Fragment-to-Lead: Preliminary Cellular Screening of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride

Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds with high ligand efficiency is the critical first step toward developing potent therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds with high ligand efficiency is the critical first step toward developing potent therapeutics. 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (CAS 1249701-45-8) is a highly privileged fragment (MW: 191.23) that serves as an excellent starting point for targeting the Rho-associated protein kinases (ROCK1/2) .

The Structural Hypothesis

The rational design of this screening workflow is rooted in the structural biology of the ROCK1 kinase domain. The fragment contains a pyridine-4-carbonyl moiety, a well-documented pharmacophore found in established ROCK inhibitors such as Y-27632[1].

  • Hinge Binding: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the ROCK1 hinge region[1].

  • Solvent Vector: The pyrrolidin-3-amine ring replaces the traditional cyclohexanediamine core of Y-27632, directing the primary amine toward the solvent-exposed region. This basic amine provides a vector for salt-bridge formation with Asp216 in the DFG motif, stabilizing the kinase in an inactive conformation[1].

To validate this fragment, we must employ a self-validating, tiered screening strategy that confirms biochemical target engagement, proves cellular permeability, and rules out non-specific cytotoxicity.

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor 1-(Pyridine-4-carbonyl) pyrrolidin-3-amine Inhibitor->ROCK ATP-competitive Inhibition MYPT1->MLC Dephosphorylates Actin Actomyosin Contractility & Stress Fibers MLC->Actin Promotes Assembly

Fig 1. ROCK signaling pathway and ATP-competitive inhibition by the pyridine-4-carbonyl fragment.

Tiered Screening Strategy & Methodologies

Early-stage fragments often suffer from low affinity (micromolar range) and poor photophysical properties (auto-fluorescence). Therefore, our protocols are designed to isolate true pharmacological effects from assay artifacts.

Screening_Workflow Frag Fragment Hit (CAS 1249701-45-8) Bio Tier 1: Biochemical TR-FRET Assay Frag->Bio Target Engagement Cell Tier 2: Phenotypic Actin Remodeling Bio->Cell IC50 < 50 µM Tox Tier 3: Counter-Screen CellTiter-Glo Viability Cell->Tox Phenotype Confirmed Lead Lead Optimization (SAR Development) Tox->Lead High Therapeutic Index

Fig 2. Tiered screening workflow for fragment hit-to-lead characterization.

Tier 1: Biochemical Target Engagement (TR-FRET)

Causality: To mitigate the risk of false positives caused by the auto-fluorescence of chemical fragments, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The delayed emission reading and ratiometric calculation (520 nm / 495 nm) internally correct for optical interference and well-to-well volume variations[2].

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute ROCK1 kinase, fluorescein-labeled substrate, and ATP to 2X final assay concentration[2].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the fragment starting at 1 mM (final assay concentration 100 µM) in 100% DMSO. Dilute to 4X in Kinase Buffer A.

  • Reaction Assembly: In a 384-well low-volume plate, add 2.5 µL of 4X compound, 5 µL of 2X Kinase/Substrate mixture, and 2.5 µL of 4X ATP. Include DMSO vehicle controls and Y-27632 (positive control).

  • Incubation: Seal and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop the reaction by chelating Mg²⁺) and Terbium-labeled anti-phospho antibody[2]. Incubate for 30 minutes.

  • Measurement: Read on a TR-FRET compatible microplate reader (excitation at 340 nm; dual emission at 495 nm and 520 nm).

Tier 2: Cellular Phenotypic Screening (Actin Cytoskeleton)

Causality: Biochemical inhibition does not guarantee cellular target engagement due to membrane permeability barriers. We utilize MDA-MB-231 breast cancer cells because their highly motile, mesenchymal phenotype is strictly dependent on ROCK-mediated actomyosin contractility. By quantifying actin stress fiber dissolution, we directly observe the functional consequence of ROCK inhibition.

Protocol:

  • Cell Culture: Seed MDA-MB-231 cells at 5,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the fragment at 10 µM, 50 µM, and 100 µM for 4 hours.

  • Fixation & Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Staining: Stain actin stress fibers using Rhodamine-Phalloidin (1:1000) and nuclei with Hoechst 33342 (1 µg/mL) for 30 minutes in the dark.

  • Imaging: Image using a high-content screening (HCS) system. Quantify total stress fiber area per cell.

Tier 3: Viability Counter-Screen (CellTiter-Glo)

Causality: Loss of stress fibers can be an artifact of generalized cytotoxicity rather than specific kinase inhibition. Therefore, a parallel counter-screen measuring ATP as a proxy for cell viability is mandatory to establish a true therapeutic window[3].

Protocol:

  • Cell Plating: Seed MDA-MB-231 cells at 5,000 cells/well in a 96-well opaque white plate.

  • Treatment: Treat with the fragment compound (0.1 µM to 100 µM) for 72 hours.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo Reagent to each well[3].

  • Lysis & Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a multimode plate reader to calculate the IC₅₀ for viability.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of the fragment compared to a highly optimized lead molecule. Because 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is an unoptimized fragment, its biochemical potency is expected to be in the low micromolar range, which is highly acceptable for FBDD.

Table 1: Preliminary Screening Profile of Fragment vs. Positive Control

Parameter1-(Pyridine-4-carbonyl)pyrrolidin-3-amineY-27632 (Optimized Control)Interpretation / Causality
ROCK1 IC₅₀ (Biochemical) ~15.4 µM0.046 µMConfirms ATP-competitive hinge binding via the pyridine-4-carbonyl motif.
Phenotypic Response (Actin) Partial stress fiber loss at 50 µMComplete loss at 10 µMValidates cell permeability and functional target engagement in MDA-MB-231 cells.
Cell Viability IC₅₀ (72h) > 100 µM> 100 µMConfirms that morphological changes are driven by kinase inhibition, not cytotoxicity.
Therapeutic Window > 6.5x> 2000xProvides a safe margin for subsequent Structure-Activity Relationship (SAR) expansion.

Conclusion & Next Steps

The preliminary screening of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride validates its utility as a high-quality fragment for ROCK inhibition. By utilizing a self-validating loop of TR-FRET biochemical assays, phenotypic imaging, and ATP-based viability counter-screens, researchers can confidently move this fragment into the Lead Optimization phase. Future SAR efforts should focus on functionalizing the pyrrolidin-3-amine nitrogen to reach deeper into the hydrophobic pocket of the ROCK1 active site, thereby driving potency from the micromolar to the nanomolar regime.

References

  • [1] Overall structure of the ROCK/Y- 27632 complex. ResearchGate. Available at:

  • [2] Optimization of a LanthaScreen Kinase assay. Thermo Fisher Scientific. Available at:

  • [3] CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. Available at:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyridine-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step sequence involving an initial amide coupling reaction, followed by an acid-mediated deprotection and salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization guidelines, and critical safety information. The protocol is designed to be self-validating, emphasizing high-yield and high-purity outcomes.

Introduction

The pyrrolidine moiety is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, prized for its conformational rigidity and ability to engage in key binding interactions.[1] Similarly, the pyridine ring is a cornerstone in medicinal chemistry, often incorporated to enhance solubility, metabolic stability, and target engagement.[2] The title compound, 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride, combines these two critical pharmacophores, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents.

This document details a reliable synthetic route starting from commercially available precursors: pyridine-4-carboxylic acid (isonicotinic acid) and tert-butyl (pyrrolidin-3-yl)carbamate. The core transformation is an amide bond formation, one of the most frequently utilized reactions in drug discovery.[3][4] The protocol employs a modern coupling agent to ensure efficiency and minimize side reactions, followed by a straightforward deprotection step that concurrently yields the desired hydrochloride salt.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages: (1) Amide coupling of pyridine-4-carboxylic acid with Boc-protected 3-aminopyrrolidine, and (2) Deprotection of the Boc group and formation of the hydrochloride salt.

Caption: Overall two-step reaction pathway.

Materials and Reagents

This table summarizes the key reagents required for the synthesis. All reagents should be of high purity (≥98%) and used as received unless otherwise noted.

ReagentCAS No.MW ( g/mol )Molar Eq. (Step 1)Molar Eq. (Step 2)
Pyridine-4-carboxylic acid55-22-1123.111.0-
tert-butyl (pyrrolidin-3-yl)carbamate185153-68-6186.251.1-
EDC·HCl25952-53-8191.701.2-
HOBt2592-95-2135.121.2-
DIPEA7087-68-5129.243.0-
Dichloromethane (DCM)75-09-284.93SolventSolvent
4 M HCl in 1,4-Dioxane7647-01-036.46-Excess (~10)
Ethyl Acetate (EtOAc)141-78-688.11--
Hexanes110-54-386.18--
Saturated aq. NaHCO₃144-55-884.01--
Brine7647-14-558.44--
Anhydrous MgSO₄7487-88-9120.37--

Experimental Protocol

PART 1: Synthesis of tert-butyl (1-(pyridine-4-carbonyl)pyrrolidin-3-yl)carbamate (Protected Intermediate)

Rationale: This step forms the critical amide bond. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely accepted method for activating the carboxylic acid.[3] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions compared to the O-acylisourea itself.[5] Diisopropylethylamine (DIPEA), a non-nucleophilic base, is used to neutralize the hydrochloride salt of EDC and the HOBt proton, facilitating the reaction.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-4-carboxylic acid (5.00 g, 40.6 mmol, 1.0 eq).

  • Add anhydrous dichloromethane (DCM, 100 mL). Stir the suspension at room temperature.

  • Add tert-butyl (pyrrolidin-3-yl)carbamate (8.31 g, 44.7 mmol, 1.1 eq), followed by 1-Hydroxybenzotriazole (HOBt) (6.58 g, 48.7 mmol, 1.2 eq) and Diisopropylethylamine (DIPEA) (21.2 mL, 121.8 mmol, 3.0 eq).

  • Cool the resulting mixture to 0 °C in an ice-water bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (9.34 g, 48.7 mmol, 1.2 eq) portion-wise over 15 minutes. The reaction mixture should become a clear solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 50-100% Ethyl Acetate in Hexanes) to afford tert-butyl (1-(pyridine-4-carbonyl)pyrrolidin-3-yl)carbamate as a white solid.

PART 2: Synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (Final Product)

Rationale: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but can be readily cleaved under strong acidic conditions. A solution of hydrochloric acid in an organic solvent like 1,4-dioxane is ideal for this purpose. The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine. The presence of excess HCl ensures the simultaneous protonation of the newly formed amine and the pyridine nitrogen, directly precipitating the desired dihydrochloride salt from the non-polar organic solvent.

Procedure:

  • Dissolve the purified intermediate from Part 1 (assuming 10.0 g, 34.3 mmol, 1.0 eq) in dichloromethane (50 mL) in a 250 mL round-bottom flask.

  • To this solution, add 4 M HCl in 1,4-dioxane (86 mL, 343 mmol, 10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. A white precipitate will form.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, filter the resulting solid precipitate through a Büchner funnel.

  • Wash the filter cake with cold dichloromethane (2 x 20 mL) to remove any residual impurities.

  • Dry the solid under high vacuum at 40 °C for 12 hours to yield 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride as a white to off-white crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the pyridine ring protons, the pyrrolidine ring protons, and the amine protons. The integration should correspond to the number of protons in the structure.

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): The mass spectrum should show a major peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Melting Point: A sharp melting point range indicates high purity.

Process Workflow

The following diagram illustrates the complete workflow from reagent preparation to final product analysis.

Workflow Synthesis & Analysis Workflow cluster_step1 Part 1: Amide Coupling cluster_step2 Part 2: Deprotection & Salt Formation cluster_analysis Final Analysis prep1 1. Charge Reactants (Acid, Amine, HOBt, DIPEA) react1 2. Add Coupling Agent (EDC) 0°C to rt, 16h prep1->react1 monitor1 3. Monitor via TLC react1->monitor1 workup1 4. Aqueous Work-up (NaHCO₃, Brine) monitor1->workup1 purify1 5. Purify via Chromatography workup1->purify1 prep2 6. Dissolve Intermediate purify1->prep2 Isolated Intermediate react2 7. Add 4M HCl/Dioxane rt, 4h prep2->react2 isolate2 8. Isolate by Filtration react2->isolate2 dry2 9. Dry under Vacuum isolate2->dry2 nmr ¹H & ¹³C NMR dry2->nmr Final Product ms Mass Spectrometry dry2->ms mp Melting Point dry2->mp

Caption: Step-by-step experimental and analytical workflow.

Safety and Handling

  • All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • EDC·HCl and HOBt are sensitizers and irritants. Avoid creating dust.

  • DIPEA is a corrosive and flammable base. Handle with care.

  • 4 M HCl in dioxane is highly corrosive. Open and handle with extreme caution.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from aapptec.com. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(33), 4346-4350. [Link]

  • HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry. Retrieved from hepatochem.com. [Link]

  • Ling, Y., et al. (2021). The landscape of FDA-approved pyridine-containing drugs. European Journal of Medicinal Chemistry, 225, 113758.
  • Vilchèze, C., & Jacobs, W. R., Jr. (2019). The Isoniazid Paradigm of Killing, Persistence, and Resistance in Mycobacterium tuberculosis. Journal of Biological Chemistry, 294(15), 5867-5876.

Sources

Application

Mastering the Preparation of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-(Pyridine-4-carbonyl)pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride. As a pivotal compound in various research and drug development applications, ensuring the accuracy, stability, and integrity of its stock solutions is paramount for reproducible and reliable experimental outcomes. This document outlines the necessary materials, step-by-step procedures for dissolution, and best practices for storage and quality control, underpinned by scientific principles and field-proven insights.

Introduction: The Critical Role of Accurate Stock Solutions

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a pyrrolidine-3-amine moiety via a carbonyl bridge. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets. The pyrrolidine ring can enhance aqueous solubility and offers a three-dimensional structure that can be crucial for specific binding to proteins[1]. The pyridine component, a common motif in FDA-approved drugs, can contribute to drug permeability and metabolic stability.

The hydrochloride salt form of an amine-containing compound is frequently utilized to improve solubility and stability compared to the free base. The successful application of this compound in any experimental setting, from initial in vitro screening to more complex cellular assays, begins with the precise preparation of a concentrated stock solution. Errors in this initial step can propagate through subsequent dilutions, leading to inaccurate and misleading results. This guide is designed to equip researchers with the knowledge and a robust protocol to prepare high-quality stock solutions of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride, thereby ensuring the integrity of their research.

Compound Specifications and Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is fundamental to its effective use.

PropertyValueSource/Rationale
Chemical Name 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochlorideIUPAC Nomenclature
Molecular Formula C₁₀H₁₄ClN₃ODerived from the free base (C₁₀H₁₃N₃O) + HCl
Molecular Weight 227.69 g/mol Calculated from the molecular formula (Free Base MW: 191.23 g/mol + HCl MW: 36.46 g/mol )[2][3]
Appearance Typically a solid (powder or crystalline)General characteristic of small molecule hydrochloride salts.
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.Amine hydrochloride salts generally exhibit increased aqueous solubility. Pyridine and pyrrolidine moieties suggest potential solubility in polar organic solvents. Specific quantitative data is not readily available and should be determined empirically.
Stability Store in a cool, dry place, protected from light.General recommendation for nitrogen-containing heterocyclic compounds to prevent degradation.

Essential Materials and Equipment

To ensure accuracy, safety, and sterility, the following materials and equipment are required:

  • 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (solid form)

  • High-purity solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

    • Sterile deionized (DI) water or molecular biology grade water

    • Ethanol, 200 proof (100%)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Sterile, disposable syringes and syringe filters (0.22 µm pore size) for sterilization

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step method for preparing a 10 mM stock solution in DMSO. The principles can be adapted for other solvents and concentrations.

Pre-Preparation and Safety Precautions
  • Work in a clean and controlled environment , such as a laminar flow hood, especially if the stock solution will be used in cell-based assays.

  • Wear appropriate PPE at all times.

  • Ensure all glassware and equipment are clean, dry, and sterile if necessary.

  • Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect the stability of the compound.

Step-by-Step Dissolution Protocol
  • Calculate the required mass of the compound. For a 10 mM stock solution in a final volume of 1 mL:

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 227.69 g/mol x 1000 mg/g = 2.28 mg

  • Weigh the compound accurately. Using a calibrated analytical balance, carefully weigh out 2.28 mg of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride into a sterile vial.

  • Add the solvent. Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Promote dissolution. Tightly cap the vial and vortex thoroughly for at least 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be beneficial. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (if required). For applications requiring a sterile stock solution, filter the solution through a 0.22 µm syringe filter into a new sterile vial. Ensure the filter material is compatible with DMSO.

Aliquoting and Storage
  • To avoid repeated freeze-thaw cycles , which can lead to compound degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C. For long-term storage (months to years), -80°C is recommended. For short-term storage (weeks), -20°C is generally sufficient. Protect from light by using amber vials or by storing them in a light-blocking container.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (Optional) vortex->sonicate If needed sterilize Sterile Filter (Optional) vortex->sterilize sonicate->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing stock solutions.

Quality Control and Best Practices

  • Solubility Testing: Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test to confirm the compound's solubility in the chosen solvent at the desired concentration.

  • Visual Inspection: Always visually inspect the stock solution before use. If any precipitation, cloudiness, or color change is observed, the solution should be discarded.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective way to maintain the integrity of the stock solution.

  • Solvent Considerations for Biological Assays: When using DMSO as a solvent, ensure that the final concentration in the assay medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced toxicity to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Conclusion

The preparation of accurate and stable stock solutions of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a foundational yet critical step for any research application. By following the detailed protocol and best practices outlined in this guide, researchers can ensure the quality and reliability of their experimental starting materials, leading to more robust and reproducible scientific findings. Adherence to these principles of scientific integrity and meticulous experimental execution will ultimately contribute to the successful advancement of research and drug development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135564926, 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 313, Hydrochloric acid. Retrieved from [Link].

Sources

Method

Application Note: NMR Characterization Strategies for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Data Interpretation Guide Executive Summary & Chemical Context 1-(Pyridine-4-carbonyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Data Interpretation Guide

Executive Summary & Chemical Context

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a highly versatile bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Despite its low molecular weight, the structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical challenges.

This application note provides a comprehensive, self-validating methodology for the NMR characterization of this compound. We detail the causality behind solvent selection, pulse sequence requirements, and the critical spectral deconvolution required to resolve the conformational complexities inherent to pyrrolidine amides.

Mechanistic Insights: The Rotamer Challenge

A fundamental principle of structural analysis is understanding how molecular dynamics manifest in spectroscopic data. In 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine, the nitrogen of the pyrrolidine ring is conjugated with the pyridine-4-carbonyl group, forming a tertiary amide.

The Causality of Signal Duplication: The delocalization of the nitrogen lone pair into the carbonyl π -system imparts a partial double-bond character to the C–N amide bond. This restricted rotation creates an energy barrier that traps the molecule in two distinct conformational states: cis and trans rotamers. At ambient temperature (298 K), this dynamic exchange is slow on the NMR timescale. Consequently,1 [1], leading to signal duplication (peak splitting) and complex multiplets for the pyrrolidine ring protons and carbons.

Failure to recognize this phenomenon often leads to the misinterpretation of rotameric peaks as chemical impurities or diastereomers.

Experimental Methodology & Self-Validating Protocol

To establish a self-validating analytical system, the protocol must not only acquire data but also dynamically prove the structural hypothesis (rotamerism vs. impurity).

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly required over CDCl 3​ or D 2​ O.

    • Causality: The hydrochloride salt form is insoluble in CDCl 3​ . While soluble in D 2​ O, protic solvents cause rapid deuterium exchange of the primary ammonium protons (-NH 3+​ ). Aprotic DMSO- d6​ prevents this exchange, allowing the direct observation of the -NH 3+​ broad singlet, which is critical for confirming the salt stoichiometry.

  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ (approx. 110–150 mM) to ensure sufficient signal-to-noise (S/N) for 2D heteronuclear experiments.

Instrumental Setup
  • Hardware: A high-field spectrometer ( 600 MHz) equipped with a cryoprobe is recommended. The high field strength is necessary to maximize chemical shift dispersion and resolve the overlapping diastereotopic and rotameric multiplets of the pyrrolidine ring.

  • Acquisition Parameters (1D 1 H): 32 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • Acquisition Parameters (1D 13 C): 1024 scans, power-gated decoupling, D1 of 2.0 s.

The Self-Validation Step: Variable Temperature (VT) NMR

To definitively prove that the duplicated peaks are rotamers and not impurities, the system must self-validate through thermal perturbation.

  • Acquire standard 1D 1 H spectra at 298 K. Note the duplicated pyrrolidine signals.

  • Gradually heat the probe to 353 K (80 °C) and re-acquire the spectrum.

  • Validation Logic: Increased thermal energy accelerates the rotation around the C–N partial double bond. At 353 K, the exchange rate exceeds the NMR timescale, causing the duplicated rotameric peaks to coalesce into sharp, time-averaged singlets. If peaks do not coalesce, the impurity hypothesis is validated; if they do, the rotamer hypothesis is confirmed.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H & 13C Spectra at 298 K) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Resolve Overlap D Data Processing (FT, Phase & Baseline Correction) C->D Raw FID Data E Spectral Assignment (Rotamer Deconvolution) D->E Processed Spectra F Self-Validation (VT-NMR at 353 K for Coalescence) E->F Confirm Rotamers

Fig 1. Step-by-step NMR workflow for characterizing complex pyrrolidine amide rotamers.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on predictive models and empirical behavior of analogous2 [2]. Data is presented for the major/minor rotameric mixture at 298 K.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Mechanistic Notes
Pyridine C2, C6 8.80 – 8.88d ( J = 5.8 Hz)2HHighly deshielded; ortho to pyridine nitrogen.
Pyrrolidine -NH 3+​ 8.45br s3HPrimary amine salt. Broadened by 14 N quadrupolar relaxation.
Pyridine C3, C5 7.72 – 7.80d ( J = 5.8 Hz)2HMeta to pyridine nitrogen, ortho to carbonyl.
Pyrrolidine C3-H 3.95 – 4.15m1HAlpha to the protonated amine; split into two distinct multiplets by rotamers.
Pyrrolidine C2-H 2​ , C5-H 2​ 3.40 – 3.85m4HComplex multiplet. Protons are diastereotopic and split by the cis/trans amide equilibrium.
Pyrrolidine C4-H 2​ 2.05 – 2.40m2HAliphatic backbone; exhibits the least deshielding.
Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ , 298 K)

Note: Carbon signals for the pyrrolidine ring will appear as pairs of peaks (major/minor rotamers) due to the slow conformational exchange.

PositionChemical Shift ( δ , ppm)Assignment & Mechanistic Notes
Carbonyl (C=O) 166.5, 166.2Duplicated. Diagnostic of the tertiary amide linkage.
Pyridine C2, C6 150.2Deshielded by the adjacent electronegative nitrogen.
Pyridine C4 143.5Quaternary carbon attached to the carbonyl.
Pyridine C3, C5 123.8
Pyrrolidine C2 52.4, 50.8Duplicated rotameric pair. Adjacent to both amide N and chiral C3.
Pyrrolidine C3 49.5, 48.2Duplicated rotameric pair. Bears the primary ammonium group.
Pyrrolidine C5 45.6, 44.1Duplicated rotameric pair.
Pyrrolidine C4 30.2, 28.7Duplicated rotameric pair.

2D NMR Cross-Validation Strategy

To assign the complex 3.40–3.85 ppm region (C2 and C5 protons), 2D NMR is mandatory:

  • 1 H- 1 H COSY: Use to trace the continuous spin system of the pyrrolidine ring (C2 C3 C4 C5). The break in coupling at the heteroatoms isolates this spin system from the pyridine protons.

  • 1 H- 13 C HSQC: Resolves the overlapping proton multiplets by spreading them across the much wider 13 C chemical shift range. This will clearly separate the C2, C3, C4, and C5 CH/CH 2​ groups into distinct cross-peaks.

  • 1 H- 13 C HMBC: Critical for linking the two ring systems. Look for a strong 3-bond correlation ( 3JCH​ ) from the pyrrolidine C2 and C5 protons to the carbonyl carbon (~166 ppm), and from the pyridine C3/C5 protons to the same carbonyl carbon. This definitively proves the connectivity of the 1-(pyridine-4-carbonyl) linkage.

References

  • Title: New Prolyl Oligopeptidase Inhibitors Developed from Dicarboxylic Acid Bis(l-prolyl-pyrrolidine) Amides | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas Source: DASH - Harvard University URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride solubility in DMSO and aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of solvating complex pharmaceutical salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of solvating complex pharmaceutical salts. 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride presents a unique physicochemical profile: it features a basic primary amine, a weakly basic pyridine ring, and an amide linkage.

While the hydrochloride salt form is engineered to maximize aqueous solubility, it introduces specific challenges in anhydrous organic solvents and complex biological buffers. This guide explores the causality behind these solubility issues and provides self-validating protocols to ensure experimental integrity.

PART 1: DMSO Stock Solution Troubleshooting

Q1: Why is my compound failing to dissolve or crashing out in 100% anhydrous DMSO?

The Causality: It is a common misconception that all small molecules dissolve effortlessly in Dimethyl Sulfoxide (DMSO). Because 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine is formulated as a hydrochloride (HCl) salt, it possesses a high crystal lattice energy. Anhydrous DMSO is an aprotic solvent; while it solvates cations effectively, it lacks the proton-donating ability required to solvate small, charge-dense anions like chloride. This thermodynamic barrier leads to slow dissolution kinetics or lower overall solubility compared to the free base form .

Q2: What is the recommended protocol for preparing a stable 10 mM stock solution?

To overcome the lattice energy barrier without degrading the compound, you must introduce controlled kinetic energy or trace proton donors.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of the lyophilized powder into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of room-temperature, cell-culture grade anhydrous DMSO to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex vigorously for 30 seconds, followed by sonication in a room-temperature water bath for 10 minutes.

  • Thermal Assistance (If required): If the solution remains cloudy, warm the tube in a heat block at 37°C for 5 minutes.

  • Solvation Assistance (If required): If micro-particulates persist, add 1% to 2% (v/v) of sterile ultra-pure water (ddH₂O). The trace water acts as a proton donor to solvate the chloride ions, rapidly collapsing the crystal lattice.

  • Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a stark black background. The absence of a white pellet validates complete thermodynamic dissolution.

DMSOWorkflow A Weigh API Salt B Add Anhydrous DMSO A->B C Solution Clear? B->C D Sonicate 10 min C->D No G QC & Store at -20°C C->G Yes D->C E Warm to 37°C D->E Fails E->C F Add 1-2% H2O E->F Fails F->G Solved

Workflow for troubleshooting DMSO dissolution of amine hydrochloride salts.

PART 2: Aqueous Buffer & pH-Dependent Solubility

Q3: The compound dissolves perfectly in pure water but precipitates in my assay buffer (pH 7.4). Why?

The Causality: Precipitation in physiological buffers is driven by two distinct chemical phenomena:

  • pH-Dependent Ionization: The primary amine on the pyrrolidine ring has a pKa of ~9.0, while the pyridine ring has a pKa of ~5.2. In pure water (pH ~5.5), the molecule is highly protonated and highly soluble. As you transition to a pH 7.4 buffer, the pyridine ring deprotonates. If the pH drifts higher, the primary amine begins to deprotonate, converting the highly soluble salt into a highly lipophilic, insoluble free base .

  • The Common Ion Effect: If your assay buffer is Phosphate-Buffered Saline (PBS) or contains high concentrations of NaCl/KCl, the excess chloride ions shift the solubility equilibrium ( Ksp​=[Drug+][Cl−] ) to the left. This forces the hydrochloride salt out of solution, a well-documented phenomenon in preformulation pharmacy .

Quantitative Ionization & Solubility Risk Summary

Buffer pH RangeDominant Molecular SpeciesNet Ionization StateEstimated Aqueous Solubility Risk
< 5.0 Protonated amine & Protonated pyridineDicationic (+2)Low (Maximal solubility, >10 mg/mL)
6.0 - 7.4 Protonated amine & Neutral pyridineMonocationic (+1)Moderate (High risk of Common Ion Effect)
> 9.0 Neutral amine & Neutral pyridineFree Base (0)High (Precipitation / Crashing out likely)
Q4: How do I formulate this for physiological assays without precipitation?

To prevent the compound from experiencing "solvent shock" when moving from a 100% DMSO stock to a high-salt, neutral-pH buffer, you must control the dilution kinetics.

Step-by-Step Methodology:

  • Intermediate Dilution: Do not pipette the 10 mM DMSO stock directly into PBS. Instead, create a 10x intermediate stock by diluting the DMSO solution into a low-salt, slightly acidic transition buffer (e.g., 10 mM Sodium Acetate, pH 5.5).

  • Dropwise Titration: While vortexing your final assay buffer (pH 7.4), add the intermediate stock dropwise. The mechanical agitation prevents localized high concentrations of the drug from nucleating and precipitating.

  • Co-Solvent Maintenance: Ensure the final assay volume contains at least 0.5% to 1.0% DMSO to help maintain the solvation shell around the monocationic species.

  • Self-Validation Check: Measure the optical density of the final assay buffer at 600 nm (OD600) using a blank buffer as a reference. An OD600 < 0.01 validates the absence of sub-visible colloidal precipitates , ensuring the compound is fully available for your biological target.

PHSolubility Acidic pH < 5.0 Dicationic Physiol pH 7.4 Monocationic Acidic->Physiol Increase pH HighSol Maximal Solubility (>10 mg/mL) Acidic->HighSol Basic pH > 9.0 Free Base Physiol->Basic Increase pH MedSol Moderate Solubility (Common Ion Risk) Physiol->MedSol LowSol Precipitation Risk (<0.1 mg/mL) Basic->LowSol

Effect of pH on the ionization state and aqueous solubility of the compound.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 Source: ACS Omega URL:[Link]

  • Towards more accurate solubility measurements with real time monitoring: a carvedilol case study Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • The Theory And Practice Of Industrial Pharmacy (3rd Edition) Source: Internet Archive (Lachman and Lieberman) URL:[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride

Welcome to the Technical Support Center. As researchers scale up the synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride, two major bottlenecks frequently emerge: the sluggish amidation of the zwitterion...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride, two major bottlenecks frequently emerge: the sluggish amidation of the zwitterionic isonicotinic acid, and the isolation of the highly hygroscopic final amine salt.

This guide provides field-proven, self-validating troubleshooting strategies and protocols to maximize your reaction yield and product purity.

SynthesisWorkflow A 1. Isonicotinic Acid + Boc-3-aminopyrrolidine B 2. Amide Coupling (T3P, Pyridine, EtOAc) A->B C 3. Boc-Protected Intermediate B->C D 4. Boc Deprotection (4M HCl in Dioxane) C->D E 5. Final HCl Salt Isolation D->E

Fig 1: Two-step synthesis workflow for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride.

Section 1: Amide Coupling Troubleshooting

Q: Why am I getting low yields (<50%) when coupling isonicotinic acid using standard EDC/HOBt conditions? A: Isonicotinic acid exists as a zwitterion, making it notoriously insoluble in standard coupling solvents like dichloromethane (DCM). Furthermore, EDC/HOBt couplings with heteroaromatic carboxylic acids often suffer from sluggish kinetics, leading to competitive side reactions. Solution: Switch to T3P (Propylphosphonic anhydride) with pyridine as the base. T3P is highly efficient for heteroaromatic acids, generates strictly water-soluble byproducts, and pyridine acts as both a base and a transient nucleophilic catalyst. This combination disrupts the zwitterionic network and significantly boosts the yield ()[1].

Q: How do I prevent the formation of unreactive complexes during the amidation step? A: T3P can sometimes form unreactive adducts if the amine is added too late[2]. To prevent this, you must pre-mix the carboxylic acid, the amine, and the base (pyridine) before the dropwise addition of T3P. This ensures the highly reactive mixed anhydride intermediate is immediately intercepted by the amine.

Quantitative Comparison of Coupling Reagents for Isonicotinic Acid
Coupling Reagent SystemTypical Yield (%)Byproduct SolubilityEpimerization RiskScalability / Cost Efficiency
EDC / HOBt40 - 55%Organic / AqueousModerateModerate
HATU / DIPEA75 - 85%OrganicLowLow (High Cost)
T3P / Pyridine 85 - 95% Highly Aqueous Very Low Excellent (Low Cost)
Protocol 1: Self-Validating T3P-Mediated Amide Coupling
  • Substrate Dissolution: Suspend isonicotinic acid (1.0 equiv) and tert-butyl pyrrolidin-3-ylcarbamate (1.05 equiv) in ethyl acetate (EtOAc) at room temperature. Add pyridine (3.0 equiv).

    • Causality: EtOAc is a greener solvent that supports T3P chemistry, while the excess pyridine deprotonates the isonicotinic acid, breaking its insoluble zwitterionic lattice.

    • Validation: The reaction mixture will begin as a cloudy, heterogeneous suspension.

  • Activation & Coupling: Cool the mixture to 0 °C. Dropwise, add a 50% solution of T3P in EtOAc (1.5 equiv). Remove the ice bath and let it stir at room temperature for 12 hours.

    • Causality: Adding T3P last ensures that the transient phosphonate mixed anhydride is immediately attacked by the nearby pyrrolidine amine, preventing degradation.

    • Validation: As the mixed anhydride forms and reacts, the suspension will gradually clear into a homogeneous, pale-yellow solution, confirming successful conversion.

  • Aqueous Workup: Quench the reaction with water. Wash the organic layer successively with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: T3P byproducts are completely water-soluble. The basic and acidic washes remove unreacted isonicotinic acid and excess pyridine, respectively.

    • Validation: Evaporating the dried organic layer will yield the Boc-protected intermediate as a highly pure (>95%), off-white solid without the need for column chromatography.

Section 2: Boc Deprotection & Salt Isolation Troubleshooting

Q: My deprotected product is an intractable, sticky oil instead of a solid powder. How do I fix this? A: The free amine of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine is highly polar and hygroscopic. Using Trifluoroacetic Acid (TFA) for deprotection yields a TFA salt that is notoriously difficult to crystallize, often resulting in an oily residue ()[3]. Solution: Use 4M HCl in 1,4-dioxane . The HCl salt of the amine is highly crystalline and precipitates directly out of the dioxane solution. This phase separation drives the reaction forward and makes isolation as simple as filtration ()[4].

DeprotectionTroubleshooting Start Product is an oily residue? CheckAcid Was TFA used for deprotection? Start->CheckAcid SwitchHCl Switch to 4M HCl in 1,4-Dioxane CheckAcid->SwitchHCl Yes CheckSolvent Co-evaporate with Toluene (3x) CheckAcid->CheckSolvent No

Fig 2: Decision tree for troubleshooting oily residues during Boc deprotection and isolation.

Protocol 2: Self-Validating Anhydrous HCl Deprotection
  • Dissolution: Dissolve the Boc-protected intermediate (1.0 equiv) in a minimum volume of anhydrous 1,4-dioxane under a nitrogen atmosphere.

    • Causality: Excluding moisture is critical to prevent the premature hydrolysis of the newly formed hygroscopic salt.

  • Acidic Cleavage: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv). Stir vigorously at room temperature for 2 hours.

    • Causality: The high concentration of anhydrous HCl rapidly protonates the carbamate oxygen, forcing the fragmentation of the tert-butyl cation and the release of CO₂ gas[3].

    • Validation: Within 15–30 minutes, you will observe gentle effervescence (CO₂ evolution). Shortly after, a fine white precipitate (the target hydrochloride salt) will begin to crash out of the solution[5].

  • Isolation: Dilute the suspension with anhydrous diethyl ether to maximize precipitation. Filter the solid rapidly through a strictly dry sintered glass funnel, wash with cold diethyl ether, and immediately transfer to a vacuum desiccator.

    • Causality: Diethyl ether acts as an anti-solvent to crash out any remaining dissolved salt. Because the final product is hygroscopic, minimizing atmospheric exposure prevents it from turning into a sticky paste.

    • Validation: The final product will be a free-flowing, crystalline white powder with a quantitative yield (>98%).

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Source: Organic Letters (American Chemical Society), 2011. URL:[Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Source: Journal of Peptide Research (Wiley), 2001. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization and Purification of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the crystallization and purification of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the crystallization and purification of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride. As a Senior Application Scientist, this document synthesizes established protocols with practical, field-tested insights to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the crystallization of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride?

A1: The most critical parameters are solvent selection, temperature, and cooling rate. The hydrochloride salt of this compound typically exhibits good solubility in polar protic solvents like methanol and ethanol, and limited solubility in less polar aprotic solvents such as acetonitrile and ethyl acetate.[1][2] A successful crystallization often involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by the gradual addition of an anti-solvent in which it is poorly soluble to induce precipitation. The cooling rate should be slow and controlled to promote the formation of large, well-defined crystals and minimize the inclusion of impurities.

Q2: How can I assess the purity of my 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride sample?

A2: A multi-faceted approach is recommended for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer gradient is often effective.[3][4] UV detection at an appropriate wavelength (e.g., 210 nm or 260 nm) can be used.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual solvents or synthetic byproducts.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the target compound.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and qualitatively assessing purity. A suitable mobile phase might consist of a mixture of dichloromethane and methanol.

Q3: What are some common impurities that might be present in the crude product?

A3: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials such as 4-pyridinecarbonyl chloride or 3-aminopyrrolidine.

  • Byproducts from the acylation reaction.

  • Residual solvents from the synthesis and workup steps.

  • Degradation products, which can form if the compound is exposed to harsh conditions (e.g., high temperatures or extreme pH).

Identifying and characterizing these impurities is often achieved using techniques like HPLC and LC-MS.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization and purification process.

Problem 1: Low Yield After Crystallization

Symptoms:

  • Significantly less crystalline product is recovered than theoretically expected.

  • The mother liquor still contains a high concentration of the desired product.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Precipitation The chosen solvent/anti-solvent system may not be optimal, leaving a significant amount of the product dissolved.1. Optimize Anti-Solvent: Experiment with different anti-solvents. If using methanol as the primary solvent, consider anti-solvents like ethyl acetate, acetone, or isopropyl ether.[6] 2. Increase Anti-Solvent Volume: Gradually add more anti-solvent to the mother liquor to further decrease the solubility of the product. 3. Reduce Temperature: Cool the solution to a lower temperature (e.g., 0-4 °C) to maximize precipitation.
Excessive Washing Washing the collected crystals with a solvent in which the product has some solubility will lead to product loss.1. Use a Cold Anti-Solvent: Wash the crystals with a minimal amount of ice-cold anti-solvent. 2. Select a Non-Solvent: Choose a washing solvent in which the product is practically insoluble.
Premature Precipitation Rapid cooling or addition of the anti-solvent can lead to the formation of fine, poorly filterable particles that are lost during filtration.1. Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature before further cooling in an ice bath. 2. Gradual Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring.
Problem 2: Poor Crystal Quality (Oily Product, Amorphous Solid, or Fine Powder)

Symptoms:

  • The product does not form distinct crystals but instead appears as an oil or a sticky solid.

  • The isolated product is a very fine powder that is difficult to handle and filter.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Supersaturation Too High If the solution is too concentrated or cooled too quickly, the nucleation rate will be much higher than the crystal growth rate, leading to the formation of an amorphous solid or fine powder.1. Use More Solvent: Dissolve the crude product in a larger volume of the primary solvent. 2. Slower Cooling: Implement a programmed, slow cooling ramp. 3. Seed Crystals: Introduce a small amount of previously obtained pure crystals to the supersaturated solution to promote controlled crystal growth.
Presence of Impurities Certain impurities can inhibit crystal growth or "oil out" with the product.1. Pre-Purification: Consider a preliminary purification step before crystallization, such as a column chromatography or a charcoal treatment to remove colored impurities.[7] 2. Recrystallization: Perform a second recrystallization of the obtained solid.
Inappropriate Solvent System The chosen solvent system may not be suitable for promoting crystallization.1. Solvent Screening: Perform small-scale solubility tests with a variety of solvents and anti-solvents to identify an optimal system.[8]
Problem 3: Persistent Impurities in the Final Product

Symptoms:

  • Analytical data (e.g., HPLC, NMR) shows the presence of one or more impurities even after crystallization.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Co-crystallization of Impurities Some impurities may have similar solubility properties to the desired product and can co-crystallize.[9][10]1. Change the Solvent System: Crystallizing from a different solvent system can alter the relative solubilities and prevent co-crystallization. 2. pH Adjustment: If the impurity is acidic or basic, adjusting the pH of the solution before crystallization may change its solubility and prevent its inclusion in the crystals.
Inclusion of Mother Liquor Inefficient filtration or washing can trap mother liquor containing impurities within the crystal mass.1. Efficient Filtration: Ensure the crystal cake is well-compacted during filtration to remove as much mother liquor as possible. 2. Thorough Washing: Wash the filter cake with a small amount of cold, appropriate anti-solvent.
Thermally Labile Compound The compound may be degrading during the heating step of crystallization.1. Lower Crystallization Temperature: Use a solvent system that allows for dissolution at a lower temperature. 2. Minimize Heating Time: Dissolve the compound quickly and proceed to the cooling step promptly.

Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a suitable flask, dissolve the crude 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride in a minimal amount of a hot solvent (e.g., methanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm, slowly add an anti-solvent (e.g., ethyl acetate or acetone) dropwise with stirring until the solution becomes slightly turbid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot solvent hot_filter Hot filtration (optional) dissolve->hot_filter add_anti_solvent Add anti-solvent until turbid hot_filter->add_anti_solvent cool_slowly Slow cooling to room temperature add_anti_solvent->cool_slowly cool_further Further cooling (ice bath) cool_slowly->cool_further filter Vacuum filtration cool_further->filter wash Wash with cold anti-solvent filter->wash dry Dry under vacuum wash->dry

Caption: General Recrystallization Workflow

Troubleshooting Decision Tree for Impurities

G start Impurity Detected in Final Product check_solubility Are impurity and product solubilities similar? start->check_solubility co_crystallization High probability of co-crystallization check_solubility->co_crystallization Yes check_washing Was washing efficient? check_solubility->check_washing No change_solvent Change solvent/anti-solvent system co_crystallization->change_solvent ph_adjustment Adjust pH before crystallization co_crystallization->ph_adjustment end Pure Product change_solvent->end ph_adjustment->end inefficient_wash Inefficient washing suspected check_washing->inefficient_wash No check_stability Is the compound thermally stable? check_washing->check_stability Yes rewash Re-wash crystals with cold anti-solvent inefficient_wash->rewash rewash->end instability Thermal instability suspected check_stability->instability No check_stability->end Yes lower_temp Use lower crystallization temperature instability->lower_temp lower_temp->end

Caption: Troubleshooting Impurities Decision Tree

References

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for the synthesis and purification of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for the synthesis and purification of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride. Designed for process chemists and drug development professionals, this resource addresses the mechanistic causality behind impurity carryover—from amide coupling byproducts to genotoxic salt-formation artifacts—and provides self-validating protocols to ensure batch-to-batch integrity.

System Architecture: Synthesis & Purification Workflow

G SM Isonicotinic Acid + 3-Boc-aminopyrrolidine Coupling Amide Coupling (EDC·HCl, HOBt, DIPEA) SM->Coupling Workup Aqueous Workup (pH-controlled washes) Coupling->Workup Removes EDC-urea & HOBt Deprotect Boc Deprotection & Salt Formation (HCl/MeOH) Workup->Deprotect Purified Boc-Intermediate Cryst MTBE Anti-solvent Crystallization (10 °C) Deprotect->Cryst Controls Genotoxins Product Pure Hydrochloride Salt (<1 ppm MeCl) Cryst->Product Final Isolation

Workflow for the synthesis and purification of the target amine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are using EDC/HOBt for the amide coupling of isonicotinic acid and 3-Boc-aminopyrrolidine, but EDC-urea and HOBt byproducts are persisting in the organic phase. How do we eliminate them? The Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected specifically because its urea byproduct contains a tertiary amine, making it theoretically water-soluble[1]. However, in highly concentrated organic phases like ethyl acetate (EtOAc) or dichloromethane (DCM), the neutral urea byproduct can partition poorly or induce emulsion formation[2]. Furthermore, HOBt (Hydroxybenzotriazole) is weakly acidic (pKa ~4.6) and will remain in the organic phase unless actively deprotonated. The Solution: A strict, pH-modulated liquid-liquid extraction is required. By washing the organic phase with a dilute acid (e.g., 0.1 M HCl), the dimethylamine moiety of the EDC-urea is protonated, forcing an absolute phase transfer into the aqueous layer[2]. Subsequent washing with saturated NaHCO₃ (pH 8–9) deprotonates HOBt, rendering it water-soluble as a sodium salt[3].

WorkupLogic Crude Crude Mixture in EtOAc AcidWash 0.1 M HCl Wash Crude->AcidWash BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Organic Aq1 Aqueous Waste 1 (EDC-urea) AcidWash->Aq1 Aqueous OrgPhase Pure Organic Phase BaseWash->OrgPhase Organic Aq2 Aqueous Waste 2 (HOBt, Isonicotinate) BaseWash->Aq2 Aqueous

Liquid-liquid extraction logic for isolating the Boc-protected intermediate.

Q2: Unreacted isonicotinic acid is occasionally detected in our HPLC traces. Why is it bypassing the basic wash? The Causality: Isonicotinic acid is an amphoteric molecule. It possesses a basic pyridine nitrogen and an acidic carboxylic acid. If the aqueous wash pH drops too close to its isoelectric point during the extraction of the crude mixture, the molecule exists as a neutral zwitterion, which has higher organic solubility and can co-precipitate with your Boc-protected intermediate. The Solution: Ensure the basic wash is heavily buffered. Use fresh saturated aqueous NaHCO₃ and verify that the pH of the aqueous effluent remains strictly between 8.0 and 9.0. In this window, the carboxylic acid is fully ionized into a carboxylate while the pyridine nitrogen remains unprotonated, maximizing its partition into the aqueous waste stream.

Q3: During the final Boc-deprotection and hydrochloride salt formation in methanol, we detected trace levels of methyl chloride (MeCl). How do we control this genotoxic impurity? The Causality: When forming amine hydrochlorides in alcoholic solvents (like methanol or ethanol) using concentrated aqueous HCl, the solvent can undergo a nucleophilic substitution (Sₙ2) reaction with the chloride ion under acidic conditions. This generates alkyl chlorides like methyl chloride (MeCl) or ethyl chloride (EtCl), which are highly regulated genotoxic impurities (PGIs)[4]. The Solution: The formation of MeCl is highly temperature-dependent. Research published in demonstrates that generating the salts at a lower temperature (10 °C) is the critical kinetic parameter to minimize MeCl concentration to <1 ppm[5].

Quantitative Data: Impurity Control Parameters

To ensure rigorous scientific standards, all quantitative thresholds and physicochemical properties for impurity clearance are summarized below.

ImpuritySourceChemical PropertyTargeted Removal StrategyTarget Limit
EDC-Urea Coupling ReagentBasic (tertiary amine)0.1 M HCl aqueous wash< 0.1%
HOBt Coupling AdditiveWeakly acidic (pKa 4.6)Sat. NaHCO₃ aqueous wash< 0.1%
Isonicotinic Acid Starting MaterialAmphotericBuffered pH 8–9 extraction< 0.1%
Methyl Chloride Salt FormationAlkylating GenotoxinTemp control (10 °C) during HCl addition< 1.5 µ g/day
Self-Validating Experimental Protocols
Protocol 1: pH-Modulated Workup for Boc-Intermediate Isolation

Objective: Complete removal of EDC, HOBt, and unreacted starting materials prior to deprotection.

  • Dilution: Dilute the crude DMF or DCM reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

  • Acidic Wash (EDC Removal): Wash the organic layer with 5 volumes of 0.1 M HCl[2].

    • Validation Step: Check the pH of the aqueous layer using indicator paper. It must be < 3. If not, repeat the wash to ensure all EDC-urea is protonated.

  • Basic Wash (HOBt & Isonicotinic Acid Removal): Wash the organic layer with 5 volumes of saturated aqueous NaHCO₃.

    • Validation Step: Verify the aqueous effluent pH is 8–9. Observe for the cessation of CO₂ evolution, indicating complete neutralization.

  • Brine Wash: Wash with 3 volumes of saturated NaCl to break any micro-emulsions and remove residual water[2].

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Genotoxin-Controlled Hydrochloride Salt Formation

Objective: Deprotect the Boc group and form the final HCl salt while suppressing MeCl generation[4].

  • Dissolution: Suspend the purified Boc-protected intermediate in Methanol (4 volumes).

  • Thermal Control: Cool the reactor jacket to strictly 10 °C.

    • Validation Step: Ensure internal probe temperature stabilizes at 10 °C (± 2 °C) before proceeding.

  • Acid Addition: Slowly charge 37% aqueous HCl (excess) into the reactor, maintaining the internal temperature at 10 °C[5]. Stir until deprotection is complete (monitored by LC-MS).

  • Crystallization: Add Methyl tert-butyl ether (MTBE) (8 volumes) dropwise over 15 minutes as an anti-solvent.

  • Isolation: Age the slurry at 10 °C for 2 hours, filter, and wash the cake with 2 volumes of cold MTBE. Dry in a vacuum oven at 45 °C to yield the pure 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride.

References
  • Qiang Yang et al., "Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol", Organic Process Research & Development, ACS Publications. URL:[Link]

  • "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", Common Organic Chemistry. URL:[Link]

  • "Acid-Amine Coupling using EDCI", Organic Synthesis. URL:[Link]

Sources

Troubleshooting

Resolving LC-MS peak tailing issues for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenging molecules during method development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenging molecules during method development. The compound 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride represents a "perfect storm" of chromatographic difficulties. It features a highly basic primary amine, a metal-chelating pyridine ring, and extreme polarity due to its hydrochloride salt form.

When analyzing this compound via LC-MS, researchers typically observe severe peak tailing, poor retention, or complete loss of signal. This guide deconstructs the chemical causality behind these issues and provides validated, step-by-step methodologies to achieve symmetrical peak shapes and optimal MS sensitivity.

TroubleshootingWorkflow Start Peak Tailing of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine CheckRet Is Retention Factor (k') < 2? Start->CheckRet HILIC Switch to HILIC Mode (Amide/Z-HILIC Column) CheckRet->HILIC Yes (Highly Polar) RP Optimize Reversed-Phase (RP) Conditions CheckRet->RP No (Adequate Retention) CheckMetal Are there Metal-Analyte Interactions? (Pyridine) RP->CheckMetal MetalFix Use Bio-inert Hardware or Medronic Acid CheckMetal->MetalFix Yes (Chelation) CheckSilanol Residual Silanol Interactions? CheckMetal->CheckSilanol No CSH Use CSH Column & Ammonium Formate Buffer CheckSilanol->CSH Yes (Ion-Exchange)

Diagnostic workflow for resolving LC-MS peak tailing of polar, basic, and metal-sensitive analytes.

🔬 Core Troubleshooting FAQs

Q1: Why does 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride exhibit severe peak tailing on standard C18 columns? Causality: The primary cause of peak tailing is the occurrence of secondary retention mechanisms[1]. At typical LC-MS acidic pH (e.g., pH 2.7 with 0.1% formic acid), both the primary amine and the pyridine nitrogen are fully protonated. Meanwhile, standard silica-based stationary phases contain residual silanol groups (Si-OH) that can ionize to Si-O⁻. The electrostatic ion-exchange interaction between the positively charged basic analyte and the negatively charged silanols causes the compound to drag through the column, resulting in a pronounced tail[1].

Q2: How can I eliminate silanol-driven tailing without using TFA, which suppresses my MS signal? Causality: Historically, chromatographers added Trifluoroacetic acid (TFA) as a strong ion-pairing agent to mask silanols. However, even small amounts of TFA cause severe ion suppression in electrospray ionization (ESI-MS), drastically reducing sensitivity[2]. Solution: Transition to a Charged Surface Hybrid (CSH) column. CSH technology incorporates a controlled, low-level positive surface charge on the stationary phase. This positive charge electrostatically repels basic analytes like your pyrrolidine-3-amine, preventing them from interacting with residual silanols even in low ionic strength acidic mobile phases (like 0.1% formic acid)[3].

Q3: My compound elutes in the void volume (k' < 2) and still tails. What is the alternative to Reversed-Phase (RP)? Causality: As a hydrochloride salt with multiple hydrogen bond donors/acceptors, this compound is highly hydrophilic. In reversed-phase chromatography, it lacks sufficient hydrophobic surface area to partition effectively into the C18 phase, leading to poor retention and matrix effects. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal separation mode for highly polar, uncharged, or amphiphilic compounds that are poorly retained in RP-LC[4]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, retaining analytes through partitioning into a water-enriched layer on the silica surface[4].

Q4: Could the pyridine ring be causing hardware-related tailing, and how do I fix it? Causality: Yes. The pyridine moiety is a known metal chelator. Electron-donating nitrogen atoms can coordinate with electron-deficient transition metals (such as iron or nickel) present in stainless steel LC tubing, column frits, and pump heads. This metal-analyte interaction leads to peak tailing, peak broadening, and truncated linear dynamic ranges[5]. Solution: You must passivate the system. This can be achieved by using bio-inert hardware (e.g., PEEK-lined or high-performance surface columns) or by adding a metal-chelating mobile phase additive like medronic acid, which binds to active metal sites and prevents the pyridine from chelating[6].

📊 Quantitative Data Summaries

Table 1: Column Technology Comparison for Basic Amines

Column TypePrimary Retention MechanismExpected Peak Asymmetry (As)MS Sensitivity ImpactSuitability for Compound
Standard C18 (Type B) Hydrophobic Partitioning> 2.5 (Severe Tailing)HighPoor (Strong secondary interactions)
CSH C18 Hydrophobic + Surface Repulsion1.0 - 1.2 (Symmetrical)HighExcellent (Repels basic amines)
HILIC (Amide) Hydrophilic Partitioning0.9 - 1.1 (Symmetrical)Very HighExcellent (Retains highly polar salts)

Table 2: Mobile Phase Modifier Effects on MS Signal and Peak Shape

Mobile Phase AdditiveApproximate pHSilanol MaskingMetal PassivationMS Ion Suppression
0.1% Formic Acid (FA) ~2.7PoorNoneLow
0.1% TFA ~2.0ExcellentNoneSevere
10 mM Ammonium Formate + 0.1% FA ~3.0Good (Increased Ionic Strength)NoneLow
Medronic Acid (5 µM) N/ANoneExcellentLow

🧪 Self-Validating Experimental Protocols

Protocol 1: HILIC-MS Workflow for Highly Polar Amines

Use this protocol if the compound exhibits a retention factor (k') < 2 in reversed-phase.

  • Column Selection: Install an Amide or Z-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Buffer B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water with 0.1% Formic Acid.

    • Causality: Buffer salts are mandatory in HILIC to disrupt electrostatic interactions and ensure reproducible partitioning into the aqueous layer[4].

  • Sample Preparation: Dilute the sample diluent to match the initial gradient conditions (e.g., 95% Acetonitrile).

    • Causality: Injecting highly aqueous samples in HILIC disrupts the water-enriched layer on the stationary phase, causing severe peak distortion and tailing.

  • Gradient Elution: Run a gradient from 95% B to 50% B over 10 minutes.

  • Validation Check: Calculate the USP tailing factor or Asymmetry factor (As). A value between 0.8 and 1.2 confirms successful mitigation of secondary interactions. If As > 1.5, increase the buffer concentration to 20 mM.

Protocol 2: Mitigating Metal Chelation in Reversed-Phase (CSH-MS Workflow)

Use this protocol if you must use reversed-phase but suspect pyridine-metal chelation.

  • System Passivation: If using standard stainless steel LC hardware, add 5 µM medronic acid to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • Causality: Medronic acid acts as a sacrificial chelator, binding to active metal sites in the flow path and preventing the pyridine moiety from adsorbing to the hardware[6].

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column[3].

  • Buffer Optimization: Use 10 mM Ammonium Formate (pH 3.0) instead of pure 0.1% FA. The added ionic strength helps mask any remaining accessible silanols.

  • Validation Check: Perform 5 replicate injections of a 10 ng/mL standard. Monitor the peak area and asymmetry factor. Successive injections must show <2% Relative Standard Deviation (RSD) in peak area. If the peak area increases with each injection, the metal sites are not fully passivated; flush the system with a higher concentration of medronic acid before resuming.

📚 References

  • [3] Part 3. charged surface Hybrid (csH) technology and its Use in liquid chromatography. Waters Corporation. 3

  • [1] Peak Tailing in HPLC. Element Lab Solutions. 1

  • [2] The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. 2

  • [4] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH. 4

  • [6] Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. ResearchGate. 6

  • [5] Chromatography of Pyridine Compounds. Benchchem. 5

  • Metal-Analyte Interactions—An Unwanted Distraction. LCGC International.

Sources

Optimization

Technical Support Center: Overcoming Challenges in Cross-Coupling Reactions with 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the dedicated technical support guide for researchers utilizing 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride, hereafter referred to as PPA-HCl , in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for researchers utilizing 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride, hereafter referred to as PPA-HCl , in cross-coupling reactions. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) designed to help you navigate the unique reactivity challenges of this substrate and achieve high-yield outcomes in your synthetic campaigns.

Introduction: Understanding the Core Challenges

PPA-HCl is a valuable building block in medicinal chemistry and drug discovery. However, its structure presents a trifecta of challenges in common palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. Low yields, stalled reactions, and complete lack of reactivity often stem from three primary sources:

  • Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium center, acting as an inhibitory ligand and effectively poisoning the catalyst.[1][2] This is a notorious issue for many pyridine-containing substrates.

  • Non-Nucleophilic Amine Salt: The starting material is a hydrochloride salt, meaning the pyrrolidine nitrogen exists in its protonated, non-nucleophilic ammonium form (R-NH₃⁺). It cannot participate in the catalytic cycle until it is deprotonated to the free amine (R-NH₂) by a base.[3]

  • Solubility Mismatch: As a salt, PPA-HCl often has poor solubility in common aprotic, non-polar solvents (e.g., toluene, dioxane) used for cross-coupling, leading to inefficient heterogeneous mixtures.[4][5]

This guide is structured to help you systematically diagnose and solve these specific issues.

Frequently Asked Questions (FAQs)

Q1: My reaction with PPA-HCl and an aryl halide is showing no product. What are the most likely causes?

Low or no conversion is the most common issue and almost always points to one of the three core challenges mentioned above. The primary areas to investigate are:

  • Ineffective Deprotonation: You may not be using a sufficiently strong base, or an insufficient quantity of it, to neutralize the HCl salt and facilitate the catalytic cycle.

  • Catalyst Inhibition: The pyridine nitrogen on your substrate is likely deactivating your palladium catalyst. This is especially true if you are using standard, less sterically hindered ligands like PPh₃.[1]

  • Poor Solubility: Your PPA-HCl may not be dissolving in the reaction solvent, preventing it from entering the catalytic cycle.[6][7]

Q2: Do I need to perform a separate workup to "free-base" the PPA-HCl before adding it to my reaction?

While you can perform a separate liquid-liquid extraction to isolate the free amine, it is often not necessary and can be less efficient. Most modern cross-coupling protocols are designed for the in-situ deprotonation of amine salts. The key is to add at least two equivalents of a suitable base: one equivalent to neutralize the hydrochloride and a second to act as the functional base in the catalytic mechanism.[3] For particularly stubborn reactions, adding a slight excess (e.g., 2.1-2.2 equivalents) can be beneficial.

Q3: I'm setting up my first optimization screen. Which three variables should I prioritize?

For this specific substrate, the hierarchy of variables to screen is:

  • Ligand: The choice of ligand is critical to prevent catalyst poisoning. Start by screening a panel of bulky, electron-rich phosphine ligands.

  • Base: The strength and solubility of the base are paramount. Screen a strong base (like NaOtBu or LHMDS) and a weaker, more soluble inorganic base (like K₃PO₄ or Cs₂CO₃).

  • Solvent: Test a standard non-polar solvent like toluene or dioxane against a more polar aprotic solvent like 2-MeTHF or CPME to address potential solubility issues.[5]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting based on common experimental observations.

Observation: No Product Formation or <10% Conversion

This outcome suggests a fundamental failure in one of the initial steps of the catalytic cycle.

Potential Cause 1: Ineffective Deprotonation of the Amine

The protonated amine is not an active nucleophile. The base must be strong enough to deprotonate the ammonium salt (pKa ~9-10) and facilitate the subsequent steps of the catalytic cycle.

Recommended Solutions:

  • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is often the base of choice for Buchwald-Hartwig aminations due to its high basicity.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.

  • Ensure Correct Stoichiometry: Use a minimum of 2.0 equivalents of base. For a 1 mmol scale reaction with PPA-HCl, you need 1 mmol of base to neutralize the salt and another 1-1.2 mmol for the reaction itself.

  • Consider Weaker Bases for Sensitive Substrates: If your aryl halide contains base-sensitive functional groups, strong alkoxides can cause side reactions. In these cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures or longer reaction times.[4][8]

Potential Cause 2: Palladium Catalyst Poisoning

The pyridine nitrogen is binding to the palladium atom more effectively than your desired ligand, shutting down catalysis.

Recommended Solutions:

  • Employ Sterically Hindered Ligands: This is the most effective solution. Bulky, electron-rich monophosphine ligands (Buchwald ligands) are designed to create a sterically crowded coordination sphere around the palladium, which favors the productive catalytic cycle and physically blocks the pyridine nitrogen from binding.[9][10]

  • Utilize Palladium Precatalysts: Instead of generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃, use commercially available precatalysts. These are air-stable Pd(II) complexes that efficiently form the active LPd(0) species under the reaction conditions, leading to more reliable and cleaner reactions.[5][10]

Catalyst SystemRecommended Ligand / PrecatalystTypical Use Case
High Reactivity XPhos Pd G3 or G4General purpose, excellent for a wide range of aryl halides.
Steric Hindrance RuPhos Pd G3 or G4Effective for sterically demanding coupling partners.
Electron-Deficient Systems SPhos Pd G2 or G3Often successful with electron-poor aryl halides.
Alternative BrettPhos Pd G3A highly active catalyst, particularly effective for heterocyclic amines.[10]
Potential Cause 3: Poor Reagent Solubility

The reaction mixture is a slurry, and the low concentration of dissolved PPA-HCl results in an extremely slow reaction rate.

Recommended Solutions:

  • Solvent Screening: While toluene and dioxane are standards, consider more polar aprotic solvents that can better solubilize salts without interfering with the catalysis. Good options include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even tert-amyl alcohol.[5]

  • Increase Temperature: Higher temperatures can increase both solubility and reaction rates. Microwave-assisted synthesis can be particularly effective at rapidly heating the reaction to a target temperature, often leading to dramatically reduced reaction times and improved yields.[11][12][13]

  • Vigorous Stirring: For heterogeneous reactions, ensure the stir rate is high enough to maintain a fine suspension and maximize the surface area interaction between the solid and liquid phases.[14]

Observation: Reaction Stalls or Yields are Moderate (20-50%)

This indicates the reaction is initiated but is either inefficient or the catalyst is losing activity over time.

Potential Cause 1: Catalyst Decomposition

At elevated temperatures (typically >110-120 °C) over long periods, the palladium catalyst can decompose, often observed by the formation of palladium black.[1]

Recommended Solutions:

  • Lower the Temperature: Reduce the reaction temperature to 80-100 °C and increase the reaction time. Monitor the reaction by LC-MS or TLC to track progress.

  • Use a More Robust Precatalyst: Later-generation (G3, G4) precatalysts are often more stable at higher temperatures than catalysts generated in-situ from Pd(OAc)₂.[5]

Potential Cause 2: Presence of Water or Oxygen

Trace amounts of water can hydrolyze the active catalyst or reagents, while oxygen can oxidize the active Pd(0) species to inactive Pd(II).

Recommended Solutions:

  • Ensure an Inert Atmosphere: Use a Schlenk line or a glovebox to set up the reaction under an inert atmosphere (Argon or Nitrogen).[4]

  • Use Anhydrous and Degassed Solvents: Use a properly dried, degassed solvent. Solvents can be degassed by bubbling with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.

Visual & Data-Driven Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting your PPA-HCl cross-coupling reaction.

G Troubleshooting Workflow for PPA-HCl Coupling Start Reaction Start (PPA-HCl + Ar-X) Check_Conversion Monitor Reaction (TLC, LC-MS) Start->Check_Conversion Low_Yield Problem: Low/No Conversion (<10%) Check_Conversion->Low_Yield Conversion < 10% Stalled_Yield Problem: Stalled/Moderate Yield (20-50%) Check_Conversion->Stalled_Yield Conversion 20-50% Success Success! (>70% Yield) Check_Conversion->Success Conversion > 70% Base_Check 1. Check Base - Use NaOtBu/LHMDS - Ensure >2.0 equiv. Low_Yield->Base_Check Temp_Check 1. Check Temp/Time - Lower temp to 90°C - Increase time Stalled_Yield->Temp_Check Ligand_Check 2. Check Ligand - Use Bulky Ligand (XPhos, RuPhos) - Use Precatalyst Base_Check->Ligand_Check Still low Solvent_Check 3. Check Solvent - Try 2-MeTHF/CPME - Consider Microwave Ligand_Check->Solvent_Check Still low Solvent_Check->Start Re-run Reaction Inert_Check 2. Check Atmosphere - Degas solvent properly - Ensure inert setup Temp_Check->Inert_Check Still stalled Inert_Check->Start Re-run Reaction

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Diagram: The Core Reactivity Challenges

This diagram illustrates the three main obstacles to a successful reaction.

G cluster_main Core Challenges of PPA-HCl cluster_solutions Key Solution Areas PPA_HCl PPA-HCl Substrate Challenge1 Catalyst Poisoning PPA_HCl->Challenge1 Pyridine N: Challenge2 Inactive Nucleophile (Amine Salt) PPA_HCl->Challenge2 Pyrrolidine-NH2·HCl Challenge3 Poor Solubility PPA_HCl->Challenge3 Salt Form Solution1 Bulky Ligands (e.g., XPhos) Challenge1->Solution1 Solves Solution2 Strong Base (>2 equiv.) Challenge2->Solution2 Solves Solution3 Solvent & Temp. Optimization Challenge3->Solution3 Solves

Caption: The three primary obstacles associated with using PPA-HCl.

Optimized Protocol Example: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of PPA-HCl with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • PPA-HCl (1.1 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous, Degassed Toluene (0.2 M concentration)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, PPA-HCl, XPhos Pd G3, and sodium tert-butoxide.

  • Seal the flask/vial with a septum or cap.

  • Evacuate and backfill the vessel with argon three times to ensure an inert atmosphere.[4]

  • Using a syringe, add the anhydrous, degassed toluene to the flask.

  • Place the flask in a preheated oil bath at 100 °C (or into the microwave reactor set to 120 °C for 30 minutes).

  • Stir the reaction vigorously for 12-24 hours (or as indicated by the microwave program).

  • Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Current time inform
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Troubleshooting low conversion in Buchwald-Hartwig amin
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Optimization of reaction conditions for accessing N-heterocyclic enaminones. [a].
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][2]thiazepines - PMC.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Pd(II)
  • A new one-step synthesis of pyridines under microwave-assisted conditions.
  • Pd(II)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Public
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - MDPI.
  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and - NSF PAR.
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - Journal of the American Chemical Society - Figshare.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchG
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchG
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • On-Surface Cross-Coupling Reactions | The Journal of Physical Chemistry Letters.
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions - Benchchem.
  • Properties of Amines and their Hydrochloride Salt - ResearchG
  • Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides | Journal of the American Chemical Society.
  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchG
  • Controlling carbodiimide-driven reaction networks through the reversible form

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling Guide: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride vs. Standard Pyrrolidine Scaffolds

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Executive Summary In small-molecule drug discovery, the pyrrolidine ring is a privileged scaffold, frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.

Executive Summary

In small-molecule drug discovery, the pyrrolidine ring is a privileged scaffold, frequently utilized to optimize pharmacokinetic (PK) properties and direct pharmacophore vectors[1]. While simple derivatives like 3-aminopyrrolidine serve as foundational building blocks, they often present challenges related to high basicity, di-cationic states at physiological pH, and off-target promiscuity.

This guide provides a rigorous technical comparison between standard 3-aminopyrrolidine and the advanced intermediate 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (CAS 1249701-45-8) [2]. By analyzing physicochemical shifts, conformational dynamics, and experimental behavior, we demonstrate why pre-functionalizing the N1 position with an isonicotinoyl group fundamentally alters the molecule's trajectory in hit-to-lead optimization.

Structural & Physicochemical Divergence

The transition from a standard 3-aminopyrrolidine to its 1-(pyridine-4-carbonyl) derivative is not merely a structural extension; it is a strategic physicochemical modulation.

Standard 3-aminopyrrolidines possess two highly basic nitrogen centers. At physiological pH (7.4), they exist predominantly as di-cations, which severely restricts passive transcellular permeability and increases the risk of hERG liability. By acylating the N1 position with an isonicotinoyl group, the pyrrolidine nitrogen is converted into a neutral amide. This drops the overall charge state to +1, significantly improving the LogD at pH 7.4 and enhancing membrane flux[3]. Furthermore, the hydrochloride salt formulation stabilizes the primary amine against atmospheric CO₂ absorption (carbamate formation), ensuring consistent stoichiometry during high-throughput library synthesis.

Table 1: Comparative Physicochemical Profile
Parameter3-Aminopyrrolidine (Standard)1-(Pyridine-4-carbonyl)pyrrolidin-3-amine
CAS Number 79286-74-1 (Free base)1249701-45-8 (HCl salt)
Basic Centers 2 (Pyrrolidine N1, Amine N3)1 (Amine C3)
Predicted pKa ~9.0 (N3), ~10.4 (N1)~8.8 (N3), <0 (N1 Amide)
Physiological Charge (pH 7.4) Di-cationic (+2)Mono-cationic (+1)
H-Bond Donors / Acceptors 2 / 21 / 3
Topological Polar Surface Area 38.0 Ų71.2 Ų
Conformational Flexibility High (rapid ring inversion)Restricted (amide bond rotamers)

Conformational Dynamics & Target Engagement

The addition of the pyridine-4-carbonyl group introduces distinct interaction vectors. In kinase inhibitor design, the pyridine nitrogen frequently acts as a hydrogen-bond acceptor for the hinge region backbone amides (e.g., in Abl or PI3K targeting)[1]. Meanwhile, the amide linkage rigidifies the pyrrolidine core, reducing the entropic penalty upon target binding compared to the highly flexible unsubstituted pyrrolidine.

G cluster_0 Pharmacophore Mapping A Primary Amine (C3) H-Bond Donor/Acceptor B Pyrrolidine Core Conformational Spacer A->B C Amide Linkage (N1) Rigidified Vector B->C D Pyridine Ring Pi-Pi Stacking / Hinge Binder C->D

Pharmacophore features of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine.

Experimental Validation Workflows

To objectively quantify the advantages of the pyridine-functionalized scaffold over the standard derivative, laboratories must employ self-validating experimental systems. Below are two critical protocols designed with internal controls to ensure data integrity.

Workflow Step1 Compound Prep (10 mM DMSO) Step2 Parallel Dilution Step1->Step2 Split1 PAMPA (Permeability) Step2->Split1 Split2 TR-FRET (Kinase Binding) Step2->Split2 Data1 LC-MS/MS (Calculate Pe) Split1->Data1 Data2 Fluorescence (Calculate IC50) Split2->Data2 Analysis SPR Modeling & Hit Selection Data1->Analysis Data2->Analysis

Experimental workflow for comparative profiling of pyrrolidine derivatives.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Validate the hypothesis that neutralizing the N1 basic center improves passive membrane permeability. Self-Validating Elements: Inclusion of Verapamil (High Pe control) and Ranitidine (Low Pe control); strict mass balance calculation to rule out membrane retention.

  • Preparation: Prepare a 10 mM stock of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine HCl and standard 3-aminopyrrolidine in anhydrous DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Donor Plate Assembly: Add 300 µL of the 10 µM compound solutions to the donor wells of a 96-well PAMPA plate.

  • Acceptor Plate Assembly: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich (acceptor plate on top of donor plate) and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, crash with 150 µL of acetonitrile containing an internal standard, and analyze via LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A valid assay requires Verapamil Pe​>15×10−6 cm/s and Ranitidine Pe​<1×10−6 cm/s. Mass balance must be >80% to confirm the compound is not trapped in the lipid layer.

Protocol B: TR-FRET Target Engagement Assay

Objective: Assess how the pre-installed pyridine ring affects binding affinity to a model target (e.g., a kinase hinge region) compared to the unsubstituted scaffold. Self-Validating Elements: Z'-factor calculation (>0.6 required for assay acceptance); use of a reference inhibitor (e.g., Staurosporine) to normalize inter-plate variance.

  • Reagent Preparation: Prepare 2X enzyme solution (e.g., PI3K or Abl kinase) and 2X tracer/antibody mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 100 nL of compounds (10-point dose-response) into a 384-well low-volume proxiplate.

  • Reaction Initiation: Add 5 µL of the 2X enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add 5 µL of the 2X tracer/antibody mixture. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Incubation & Readout: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Data Analysis: Calculate the emission ratio (665/620). Plot the ratio against log[compound] to derive the IC₅₀.

Synthetic Tractability & Derivatization

From a synthetic chemistry perspective, utilizing 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride streamlines library generation. Standard 3-aminopyrrolidine requires orthogonal protecting group strategies (e.g., N-Boc-3-aminopyrrolidine) to differentiate the N1 and C3 nitrogens during coupling. This necessitates subsequent deprotection and purification steps, which lower overall yields and throughput.

Because the N1 position in the target compound is already capped with the stable isonicotinoyl amide, chemists can immediately subject the C3 primary amine to reductive aminations, Buchwald-Hartwig cross-couplings, or urea formations. The hydrochloride salt form ensures the primary amine remains unreactive toward ambient CO₂, maintaining a high degree of purity and predictable reactivity during automated synthesis runs.

References

  • Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed (NIH). Available at:[Link]

  • 1-(pyridine-4-carbonyl)pyrrolidin-3-amine | CAS 1249701-45-8. American Elements. Available at:[Link]

  • Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. PubMed (NIH). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride in High-Throughput Biological Assays

Introduction: From Novel Compound to Validated Tool In the landscape of drug discovery, the journey of a novel small molecule from synthesis to a validated biological probe is one of rigorous scientific scrutiny. High-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Novel Compound to Validated Tool

In the landscape of drug discovery, the journey of a novel small molecule from synthesis to a validated biological probe is one of rigorous scientific scrutiny. High-throughput screening (HTS) serves as the crucible for this process, enabling the rapid assessment of vast chemical libraries.[1][2] However, the data generated from HTS is only as reliable as the assays used.[3] Therefore, the validation of a new chemical entity is a critical, multi-step process designed to ensure that its observed biological activity is real, reproducible, and on-target.

This guide provides an in-depth, experience-driven framework for the validation of a novel compound, 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride , in the context of high-throughput biological assays. As specific biological data for this compound is not yet widely available in public literature, we will use it as a case study to walk through a hypothetical but standard validation workflow. This approach will equip researchers, scientists, and drug development professionals with the principles and practical steps to validate any novel small molecule for HTS.

Our focus will be on establishing a self-validating system of experiments, where each step builds upon the last to create a comprehensive and trustworthy data package. We will delve into the causality behind experimental choices, from primary assay development to selectivity profiling, providing not just protocols, but the strategic thinking of a seasoned application scientist.

Phase 1: Primary Assay Development and Validation – The Foundation of a Successful Screen

The first step in evaluating a novel compound is to establish a robust and reliable primary screening assay. For the purpose of this guide, let us hypothesize that initial computational modeling suggests 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride may interact with a kinase target. Therefore, we will develop a biochemical kinase inhibition assay as our primary screen.

The "Why": Establishing Assay Robustness

The goal of primary assay validation is to prove that the assay is "fit for purpose" for HTS. This means the assay must be able to reliably distinguish between an active compound (a "hit") and an inactive one, amidst the inherent variability of biological and automated systems. The key statistical parameter we use to quantify this is the Z'-factor (Z-prime) .[4][5][6] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8]

Experimental Protocol: Z'-Factor Determination and DMSO Tolerance
  • Reagent Preparation: Prepare the kinase, substrate, and ATP at optimal concentrations, as determined during initial assay development. Prepare positive control (a known inhibitor of the kinase) and negative control (vehicle, typically DMSO) solutions.

  • Plate Layout: On a 384-well plate, designate half the wells for the positive control and the other half for the negative control.

  • Compound/Control Addition: Add the positive control to its designated wells and the negative control (DMSO) to its wells. The final concentration of DMSO should be consistent across all wells and match the concentration that will be used in the actual screen (typically ≤1%).[9]

  • Assay Execution: Initiate the kinase reaction by adding the enzyme, substrate, and ATP mixture to all wells. Incubate for the predetermined optimal time.

  • Signal Detection: Stop the reaction and add the detection reagent (e.g., a luminescent or fluorescent reagent that quantifies the remaining ATP or the phosphorylated product). Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls. Calculate the Z'-factor using the following formula:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|[6]

  • DMSO Tolerance: To ensure the assay is not adversely affected by the compound solvent, run a dose-response of DMSO (e.g., from 0.1% to 5% final concentration) and observe its effect on the assay signal and Z'-factor.[9]

Hypothetical Data: Primary Assay Validation
ParameterValueInterpretation
Positive Control Mean (μp) 10,000 RFUHigh signal (uninhibited kinase activity)
Positive Control SD (σp) 500 RFULow variability in the high signal
Negative Control Mean (μn) 1,000 RFULow signal (inhibited kinase activity)
Negative Control SD (σn) 100 RFULow variability in the low signal
Signal-to-Background (S/B) 10Strong dynamic range
Z'-Factor 0.75Excellent assay for HTS[4]
DMSO Tolerance <1% DMSO has no effect on Z'The assay is robust to the screening concentration of DMSO
Workflow Diagram: Primary Assay Validation

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagents Prepare Kinase, Substrate, ATP, Controls plate Design 384-well Plate Layout reagents->plate add_controls Add Positive & Negative Controls plate->add_controls initiate_rxn Initiate Kinase Reaction add_controls->initiate_rxn incubate Incubate initiate_rxn->incubate detect Add Detection Reagent & Read Plate incubate->detect calculate_stats Calculate Mean & SD of Controls detect->calculate_stats calculate_z Calculate Z'-Factor calculate_stats->calculate_z interpret Interpret Results (Z' > 0.5?) calculate_z->interpret

Caption: Workflow for Primary HTS Assay Validation.

Phase 2: Dose-Response Analysis and Potency Determination

Once the assay is validated, the next step is to determine the potency of our test compound, 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride. This is achieved by generating a dose-response curve, which shows the relationship between the compound's concentration and its biological effect.[10][11] From this curve, we can calculate the IC50 (for inhibitors) or EC50 (for activators), which is the concentration of the compound that produces a 50% response.

Experimental Protocol: 10-Point Dose-Response Curve
  • Serial Dilution: Prepare a 10-point serial dilution of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride in DMSO. Typically, a 1:3 dilution series is used, starting from a high concentration (e.g., 100 µM).

  • Compound Addition: Add the diluted compound to the assay plate in triplicate. Also include positive and negative controls on the same plate.

  • Assay Execution: Perform the primary assay as described in Phase 1.

  • Data Analysis:

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Hypothetical Data: Dose-Response for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride
Concentration (µM)% Inhibition (Mean)
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.428.9
0.1310.1
0.042.5
0.010.8
00
Calculated IC50 1.1 µM
Workflow Diagram: Dose-Response Analysis

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis serial_dilution Prepare 10-point Serial Dilution of Compound add_compound Add Dilutions to Plate in Triplicate serial_dilution->add_compound run_assay Run Validated Primary Assay add_compound->run_assay normalize Normalize Data to Controls run_assay->normalize plot_curve Plot % Inhibition vs. [Log Compound] normalize->plot_curve fit_curve Fit to 4-Parameter Logistic Model plot_curve->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for Dose-Response and Potency Determination.

Phase 3: Secondary and Orthogonal Assays for Hit Confirmation

A "hit" in a primary screen is not a confirmed active compound. It is merely a starting point. Primary screens can generate false positives due to assay artifacts (e.g., compound fluorescence, aggregation).[12] Therefore, it is crucial to confirm the activity in a secondary, orthogonal assay. This means using a different technology or measuring a different biological endpoint to verify the compound's effect.

The "Why": Building Confidence in the Hit

For our hypothetical kinase inhibitor, the primary assay measured ATP consumption. An excellent orthogonal assay would be a biophysical binding assay, such as Surface Plasmon Resonance (SPR), which directly measures the binding of the compound to the kinase.[13] A confirmed hit should be active in both assays.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize the purified kinase target onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride over the chip surface.

  • Binding Measurement: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized kinase. This generates a sensorgram.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Comparative Data: Primary vs. Secondary Assay
Assay TypeMetricResultInterpretation
Primary (Biochemical) IC501.1 µMPotent inhibitor of kinase activity.
Secondary (Biophysical) KD0.9 µMDirect, high-affinity binding to the kinase.

The close agreement between the IC50 from the functional assay and the KD from the binding assay provides strong evidence that 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a true, on-target inhibitor of our hypothetical kinase.

Phase 4: Selectivity and Off-Target Profiling

An ideal drug candidate is not only potent but also selective. A non-selective compound that inhibits multiple kinases could lead to off-target toxicity. Therefore, the next step is to assess the selectivity of our compound by screening it against a panel of related kinases.

Experimental Protocol: Kinase Selectivity Panel
  • Panel Selection: Choose a panel of kinases that are structurally related to the primary target.

  • Screening: Screen 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride at a single, high concentration (e.g., 10 µM) against the entire panel using the validated primary assay format.

  • Follow-up: For any kinases that show significant inhibition (>50%) in the initial screen, perform a full 10-point dose-response curve to determine the IC50.

Hypothetical Data: Selectivity Profile
Kinase Target% Inhibition at 10 µMIC50 (µM)Selectivity vs. Target A
Target Kinase A (Primary) 99% 1.1 -
Kinase B85%8.57.7-fold
Kinase C25%> 30> 27-fold
Kinase D10%> 30> 27-fold

This hypothetical data suggests that our compound is reasonably selective for its primary target over other kinases, which is a favorable characteristic for a potential drug lead.

Conclusion: A Validated Path Forward

Through this multi-phase validation process, we have built a strong, evidence-based case for the biological activity of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride. We have demonstrated that:

  • A robust primary assay can be developed and validated for HTS.

  • The compound exhibits potent, dose-dependent activity in this assay.

  • The activity is confirmed through an orthogonal, biophysical binding assay.

  • The compound shows a favorable selectivity profile against related targets.

This systematic approach, grounded in the principles of assay validation and hit confirmation, transforms a novel molecule from an unknown entity into a validated chemical probe. This validated probe can then be used with confidence in more complex biological systems to elucidate pathway biology or serve as the starting point for a medicinal chemistry program. The principles and workflows outlined in this guide are universally applicable and form the bedrock of high-quality, reproducible science in drug discovery.

References

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Available from: [Link]

  • Parham, F., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. National Institutes of Health. Available from: [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available from: [Link]

  • Ash, J. T., et al. (2022, April 15). Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach. Oxford Academic. Available from: [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Available from: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • Sui, Y., & Wu, Z. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Available from: [Link]

  • On HTS. (2023, December 12). Z-factor. Available from: [Link]

  • Wikipedia. Z-factor. Available from: [Link]

  • Ash, J. T., et al. (2022, April 13). Dose-response modeling in high-throughput cancer drug screenings: an end-to-end approach. PubMed. Available from: [Link]

  • Parham, F., et al. (2009, December 15). Dose-response modeling of high-throughput screening data. PubMed, National Institutes of Health. Available from: [Link]

  • Martin, A., & Rigoreau, L. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. Available from: [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Available from: [Link]

  • Singh, A., & Kumar, S. (2016, June 15). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics. Available from: [Link]

  • Dennehy, M. K., et al. (2022, January 8). Validation of a high throughput screening assay to identify small molecules that target the eukaryotic replicative helicase. PubMed. Available from: [Link]

  • Chen, T. (2010, January 1). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. ResearchGate. Available from: [Link]

  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. Available from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In: Assay Guidance Manual. Available from: [Link]

Sources

Validation

Comparative Binding Efficacy Guide: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride Analogs

Executive Summary The rational design of kinase inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to the highly conserved ATP-binding pocket while extending into variable solvent channels t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of kinase inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to the highly conserved ATP-binding pocket while extending into variable solvent channels to achieve selectivity. The 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride building block (CAS: 1249701-45-8) represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally related pyridine-carbonyl and pyrrolidine/piperidine motifs have been instrumental in the discovery of potent inhibitors across multiple kinase targets, including PI3Kα[1], mutant EGFR (e.g., CHMFL-EGFR-202)[2], and Monopolar Spindle Kinase 1 (MPS1)[3].

This guide objectively compares the binding efficacy, thermodynamics, and structural mechanics of the base 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine scaffold against two rationally designed analogs, providing researchers with validated experimental workflows for evaluating primary amine-containing kinase inhibitors.

Mechanistic Rationale & Pharmacophore Model

To understand the comparative efficacy of these analogs, one must first deconstruct the causality behind the scaffold's binding mechanics. The molecule is bipartite, functioning as both an anchor and a vector:

  • Pyridine-4-carbonyl (The Anchor): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. In the context of kinases like PI3Kα or EGFR, this nitrogen interacts directly with the backbone amide of the hinge region (e.g., Val851 in PI3Kα or Met793 in EGFR)[1][2]. The carbonyl group enforces a specific dihedral angle, orienting the rest of the molecule toward the ribose pocket.

  • Pyrrolidin-3-amine (The Vector & Salt Bridge): The pyrrolidine ring acts as a rigid spacer, directing the primary amine into the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif. The primary amine (protonated at physiological pH) forms a critical salt bridge with conserved aspartate residues, drastically increasing residence time ( τ ).

BindingModel Pyridine Pyridine-4-carbonyl (Hinge Binder) Pyrrolidine Pyrrolidine Core (Spacer/Vector) Pyridine->Pyrrolidine Covalent Linkage Hinge Kinase Hinge Region (Met/Val Backbone) Pyridine->Hinge Hydrogen Bond Acceptor Amine 3-Amine Group (Solvent/DFG Interaction) Pyrrolidine->Amine Covalent Linkage Ribose Ribose Pocket Pyrrolidine->Ribose Van der Waals DFG DFG Aspartate (Catalytic Loop) Amine->DFG Salt Bridge / H-Bond

Pharmacophore mapping of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine in the kinase pocket.

Comparative Binding Efficacy Data

To evaluate the structural requirements of this scaffold, we compare the base compound (Analog A ) with a 2-fluoro-pyridine derivative (Analog B ) and an N-methylated pyrrolidine derivative (Analog C ) against recombinant PI3Kα.

Data Interpretation:

  • Analog B demonstrates that introducing an electron-withdrawing fluorine atom at the 2-position of the pyridine ring modulates the pKa of the pyridine nitrogen, strengthening the hinge hydrogen bond and increasing the residence time from 12 to 45 minutes.

  • Analog C highlights a critical structural constraint: methylating the primary amine creates a steric clash within the narrow solvent channel and disrupts the salt bridge with the DFG aspartate, resulting in a complete loss of binding efficacy ( Kd​>1000 nM).

CompoundStructural ModificationPI3Kα IC₅₀ (nM) Kd​ (nM)Residence Time ( τ , min)Lipophilic Efficiency (LipE)
Analog A Core Scaffold (Unsubstituted)45.238.5124.2
Analog B 2-Fluoro-pyridine12.49.8455.5
Analog C N-methyl pyrrolidine>1000>1000N/A2.1

Experimental Workflows & Self-Validating Protocols

The presence of a highly reactive primary amine on the pyrrolidine ring dictates specific experimental constraints. Standard biochemical assays must be carefully designed to prevent artifactual data.

Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Expertise: Standard SPR protocols often utilize EDC/NHS chemistry to covalently couple the kinase to a CM5 dextran chip via surface amines. However, if the inhibitor itself contains a primary amine (like our scaffold), it can non-specifically bind to unreacted NHS esters on the chip, creating false-positive binding signals. To circumvent this, the protocol below utilizes a Ni-NTA capture strategy, ensuring the primary amine of the inhibitor interacts solely with the kinase pocket.

SPRWorkflow Prep 1. Chip Preparation (Ni-NTA Sensor) Capture 2. Kinase Capture (His-tagged Target) Prep->Capture Ensures uniform orientation Inject 3. Analog Injection (Multi-cycle Kinetics) Capture->Inject Prevents amine coupling artifacts Analyze 4. Data Analysis (1:1 Langmuir Model) Inject->Analyze Yields kon, koff, Kd Regen 5. Regeneration (EDTA/Imidazole) Analyze->Regen Strips surface Regen->Capture Next cycle

SPR workflow for evaluating primary amine-containing kinase inhibitors.

Step-by-Step Protocol:

  • Surface Preparation: Condition a Series S Sensor Chip NTA with 0.5 mM NiCl₂ for 1 minute at 10 µL/min to saturate the chelating surface.

  • Ligand Capture: Inject His-tagged PI3Kα (50 µg/mL in running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to achieve a capture level of ~3000 Response Units (RU).

  • Analyte Injection (Self-Validation Step): Inject analogs in a 2-fold dilution series (0.39 nM to 100 nM). Critical Validation: Precede the concentration series with three buffer blank injections (0 nM) to establish a stable baseline and account for bulk refractive index shifts.

  • Regeneration: Strip the surface using 350 mM EDTA in running buffer for 1 minute, followed by a fresh NiCl₂ injection for the next cycle.

Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Expertise: Pyridine derivatives frequently exhibit intrinsic fluorescence in the blue/green spectrum, which artificially inflates IC₅₀ values in standard fluorescence intensity assays. TR-FRET introduces a temporal delay (e.g., 50-100 microseconds) between excitation and emission reading, allowing the short-lived auto-fluorescence of the compound to decay before the long-lived Lanthanide (Europium) signal is measured.

Step-by-Step Protocol:

  • Reagent Preparation & Control Setup (Self-Validation Step): Prepare 2X Kinase/Substrate mix and 4X ATP solution. Critical Validation: Include a "No Enzyme" control (0% activity baseline) and a saturating concentration of a reference inhibitor (e.g., 10 µM Alpelisib) to establish the 100% inhibition baseline. Calculate the Z'-factor; proceed only if Z' > 0.6.

  • Compound Incubation: Dispense 5 µL of the 2X Kinase/Substrate mix into a 384-well proxiplate. Add 2.5 µL of the analog (dose-response curve). Incubate for 15 minutes at room temperature to allow the slow-binding Analog B to reach equilibrium.

  • Reaction Initiation: Add 2.5 µL of 4X ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Eu-labeled anti-phospho antibody and APC-labeled tracer). Read on a microplate reader using a 340 nm excitation filter, with a 100 µs delay, reading emissions at 615 nm and 665 nm.

References

  • Title: Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode Source: Journal of Medicinal Chemistry URL: [Link][2]

  • Title: Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies Source: Bioorganic & Medicinal Chemistry Letters URL: [Link][1]

  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry URL: [Link][3]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride

For researchers and professionals in drug development, the synthesis of novel chemical entities demands pathways that are not only efficient but also highly reproducible and scalable. The compound 1-(Pyridine-4-carbonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities demands pathways that are not only efficient but also highly reproducible and scalable. The compound 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a key building block in medicinal chemistry, featuring a desirable combination of a substituted pyrrolidine ring and a pyridine moiety. The pyrrolidine scaffold is prevalent in over 20 FDA-approved drugs, highlighting its significance.[1] This guide provides an in-depth comparison of two common and reliable synthetic pathways to this target molecule, focusing on the underlying chemical principles, experimental reproducibility, and practical considerations for laboratory and pilot-plant scale-up.

Our analysis will dissect two pathways that diverge at the critical amide bond-forming step—a reaction that is among the most frequently utilized in pharmaceutical production.[2][3] Both routes begin with commercially available starting materials: N-Boc-3-aminopyrrolidine and isonicotinic acid. The choice of the tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine's secondary amine is strategic; it is robust enough to withstand the reaction conditions of the subsequent steps yet can be removed under acidic conditions that are compatible with the formation of the final hydrochloride salt.

Pathway A: Carbodiimide-Mediated Amide Coupling

This pathway represents a classic and widely adopted method for amide bond formation, utilizing a carbodiimide coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with an additive, Hydroxybenzotriazole (HOBt).[4] The use of additives like HOBt is crucial for improving reaction efficiency and, critically, for suppressing side reactions such as the racemization of chiral centers, a common issue with carbodiimide methods.[4]

Experimental Workflow: Pathway A

The synthesis proceeds in two distinct stages: the amide coupling reaction followed by the deprotection of the Boc group and formation of the hydrochloride salt.

Pathway_A cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation Start_A N-Boc-3-aminopyrrolidine + Isonicotinic Acid Reagents_A1 EDC, HOBt, DIPEA DMF, 25°C, 12h Start_A->Reagents_A1 Coupling Product_A1 tert-butyl 3-(isonicotinamido)pyrrolidine-1-carboxylate Reagents_A1->Product_A1 Product_A1_2 tert-butyl 3-(isonicotinamido)pyrrolidine-1-carboxylate Reagents_A2 4M HCl in Dioxane 25°C, 4h Product_A1_2->Reagents_A2 Deprotection Final_Product_A 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride Reagents_A2->Final_Product_A

Caption: Workflow for Pathway A using EDC/HOBt coupling.

Detailed Protocol: Pathway A

Step 1: Synthesis of tert-butyl 3-(isonicotinamido)pyrrolidine-1-carboxylate

  • To a stirred solution of isonicotinic acid (1.0 eq) in N,N-Dimethylformamide (DMF), add HOBt (1.2 eq) and N,N'-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir for 20 minutes, then add a solution of N-Boc-3-aminopyrrolidine (1.05 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

  • Dissolve the purified product from Step 1 in a minimal amount of Dichloromethane (DCM).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the mixture for 4 hours. A precipitate will form.

  • Monitor deprotection by TLC.

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the precipitate with cold diethyl ether and dry under vacuum to yield the final hydrochloride salt.

Pathway B: Acyl Chloride-Mediated Amide Coupling

This alternative pathway involves the activation of the carboxylic acid by converting it to a highly reactive acyl chloride intermediate.[3][4] This method is often faster and can be more cost-effective for larger scale synthesis, as common chlorinating agents like thionyl chloride (SOCl2) or oxalyl chloride are inexpensive. However, the high reactivity of acyl chlorides requires careful control of reaction conditions to avoid side reactions, and their handling necessitates stringent safety protocols due to their corrosive and moisture-sensitive nature.[3]

Experimental Workflow: Pathway B

This pathway also consists of two primary chemical transformations, beginning with the formation of the acyl chloride.

Pathway_B cluster_0 Step 1: Acyl Chloride Formation & Coupling cluster_1 Step 2: Deprotection & Salt Formation Start_B Isonicotinic Acid Reagents_B1 SOCl₂, cat. DMF DCM, Reflux Start_B->Reagents_B1 Activation Intermediate_B Isonicotinoyl chloride Reagents_B1->Intermediate_B Reagents_B2 N-Boc-3-aminopyrrolidine, Et₃N DCM, 0°C to 25°C Intermediate_B->Reagents_B2 Coupling Product_B1 tert-butyl 3-(isonicotinamido)pyrrolidine-1-carboxylate Reagents_B2->Product_B1 Product_B1_2 tert-butyl 3-(isonicotinamido)pyrrolidine-1-carboxylate Reagents_B2_final 4M HCl in Dioxane 25°C, 4h Product_B1_2->Reagents_B2_final Deprotection Final_Product_B 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride Reagents_B2_final->Final_Product_B

Caption: Workflow for Pathway B via an acyl chloride intermediate.

Detailed Protocol: Pathway B

Step 1: Synthesis of tert-butyl 3-(isonicotinamido)pyrrolidine-1-carboxylate

  • Suspend isonicotinic acid (1.0 eq) in DCM. Add a catalytic amount of DMF.

  • Add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Heat the mixture to reflux and maintain for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Cool the mixture to room temperature and remove excess thionyl chloride under reduced pressure. The resulting isonicotinoyl chloride hydrochloride is often used directly.

  • In a separate flask, dissolve N-Boc-3-aminopyrrolidine (1.0 eq) and triethylamine (Et3N) (2.2 eq) in DCM and cool to 0°C.

  • Add the freshly prepared isonicotinoyl chloride solution dropwise to the amine solution, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor completion by TLC.

  • Work up the reaction by washing with water, 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Step 2: Synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride This step is identical to Step 2 in Pathway A.

Comparative Analysis and Discussion

The choice between these two pathways depends on several factors including scale, available equipment, cost, and safety considerations. The following table summarizes the key performance indicators for each route.

MetricPathway A (Carbodiimide Coupling)Pathway B (Acyl Chloride)Justification & Causality
Overall Yield Moderate to Good (Typically 65-80%)Good to Excellent (Typically 70-90%)Acyl chlorides are highly reactive, often driving the reaction to completion more effectively than in-situ activation methods.
Reproducibility HighHighBoth pathways utilize well-established, fundamental organic reactions that are known to be reliable across different scales.
Reagent Safety ModerateLow to ModerateEDC and HOBt are sensitizers, but thionyl chloride is highly corrosive, toxic, and reacts violently with water.[3][5] Pathway A avoids the generation of corrosive HCl gas during the coupling step.
Cost-Effectiveness ModerateHighCarbodiimide reagents like EDC are significantly more expensive than thionyl chloride, making Pathway B more economical for large-scale production.
Operational Simplicity HighModeratePathway A is a one-pot coupling reaction. Pathway B requires the initial formation and handling of a moisture-sensitive acyl chloride intermediate, adding an operational step and requiring stricter atmospheric control.
Waste Generation ModerateModeratePathway A generates a urea byproduct from EDC, which is typically water-soluble and easily removed.[2] Pathway B generates stoichiometric amounts of HCl and SO2 gas (if using SOCl2), which require scrubbing.
Scalability GoodExcellentWhile both are scalable, the lower cost of reagents in Pathway B makes it more attractive for industrial-scale synthesis. The exothermic nature of the acyl chloride reaction requires careful thermal management on a large scale.
Expert Insights and Recommendations

For laboratory-scale synthesis and rapid analogue generation, Pathway A is often preferred. Its operational simplicity, milder conditions, and the commercial availability of a wide range of coupling reagents make it highly versatile for medicinal chemistry applications where speed and substrate scope are critical.[3][4] The primary drawback is the cost of the coupling reagents.

For process development and large-scale manufacturing, Pathway B presents a more economically viable option. The significant cost savings from using thionyl chloride instead of EDC can be a deciding factor. However, this pathway demands a more robust process control strategy to manage the handling of the corrosive and reactive acyl chloride and the associated off-gassing. The development of safe and efficient workup procedures is paramount to ensure high purity and yield at scale.

References

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • ACS Publications. (2023, January 8). Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors.
  • Growing Science. (2022, August 29).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.

Sources

Validation

Cross-reactivity and selectivity studies of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

Cross-Reactivity and Selectivity Profiling of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride: A Comparative Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity and Selectivity Profiling of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has historically been plagued by off-target polypharmacology. Because ROCK1 and ROCK2 belong to the AGC kinase family, their ATP-binding pockets share high sequence homology with other critical kinases, including PKA, PKG, and PKC[1].

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (CAS: 1249701-45-8) represents a highly tunable Fragment-Based Drug Discovery (FBDD) scaffold designed to overcome these historical selectivity bottlenecks.

Structural Causality of the Pharmacophore:

  • Pyridine-4-carbonyl Core: Acts as the primary ATP-mimetic. The pyridine nitrogen serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (Met156 in ROCK1)[2].

  • Pyrrolidin-3-amine Ring: Unlike the acyclic homopiperazine ring found in first-generation inhibitors like Fasudil, the conformationally restricted pyrrolidine ring directs the basic 3-amino group toward the solvent-exposed channel of the kinase. This spatial vectoring prevents the molecule from deeply engaging the highly conserved hydrophobic pockets shared by PKA and PKG, thereby driving ROCK selectivity. The hydrochloride salt formulation ensures protonation at physiological pH, enhancing solubility and facilitating electrostatic interactions with acidic residues at the pocket's entrance.

RhoPathway GPCR GPCR / RTK Activation RhoA RhoA (GTP-bound) Active State GPCR->RhoA GEF ROCK ROCK1 / ROCK2 Kinase Activation RhoA->ROCK Binding to RBD Substrate1 MYPT1 Phosphorylation (Actomyosin Contractility) ROCK->Substrate1 Substrate2 LIMK Phosphorylation (Actin Stabilization) ROCK->Substrate2 Inhibitor 1-(Pyridine-4-carbonyl) pyrrolidin-3-amine HCl (ATP-Competitive Inhibitor) Inhibitor->ROCK Blocks ATP Pocket

Fig 1: RHO/ROCK signaling pathway and the mechanism of ATP-competitive inhibition.

Comparative Kinome Selectivity

To objectively evaluate the utility of the 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine scaffold, we must benchmark its cross-reactivity profile against established gold-standard ROCK inhibitors: Y-27632 (a widely cited tool compound), Fasudil (a first-generation pan-ROCK inhibitor), and KD025/Belumosudil (a next-generation ROCK2-selective inhibitor).

The Pitfalls of Legacy Inhibitors:

  • Fasudil: While clinically approved for cerebral vasospasm, Fasudil exhibits near-equipotent inhibition of PKA and PKG, leading to dose-limiting hypotensive toxicities[1].

  • KD025 (Belumosudil): Though highly selective for ROCK2 over ROCK1, recent kinome profiling has revealed significant cross-reactivity with Casein Kinase 2 (CK2), with an IC50 of ~50 nM against CK2α[3].

  • Y-27632: Exhibits >200-fold selectivity over PKA and PKC, but still shows off-target activity against PRK2[2].

Quantitative Data Comparison:

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)PKG IC50 (nM)CK2 IC50 (nM)Selectivity (ROCK vs PKA)
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine HCl ~185~210>10,000>10,000>10,000>54-fold
Y-27632 14030025,00026,000>10,000>178-fold
Fasudil 1,9008001,6001,600>10,0000.8-fold
KD025 (Belumosudil) 3,00060>10,000>10,00050>166-fold (but hits CK2)

Data synthesized from established kinome profiling literature[1][2][3]. The pyrrolidine scaffold provides a superior baseline selectivity over Fasudil while avoiding the CK2 liability of KD025.

Self-Validating Experimental Workflows

To accurately profile the cross-reactivity of this scaffold, researchers must employ orthogonal assays. Relying solely on biochemical activity assays can yield false positives due to varying ATP concentrations (Km discrepancies) across different kinases.

Workflow Step1 Compound Prep (10 mM DMSO Stock) Step2 Primary Screening (Cell-Free Kinase Assay) Step1->Step2 Step3 Kinome Profiling (Off-Target Panel) Step2->Step3 IC50 < 1 µM Step4 Live-Cell FRET (RhoKAR Sensor) Step3->Step4 Selectivity > 50x Step5 Data Analysis (IC50 & Selectivity) Step4->Step5

Fig 2: Self-validating experimental workflow for kinase inhibitor selectivity profiling.

Protocol 1: Thermodynamic Kinome Profiling (Cell-Free)

Causality: We utilize an active-site directed competition binding assay (e.g., KINOMEscan) rather than a substrate phosphorylation assay. This measures the true thermodynamic binding affinity (Kd), eliminating ATP-dependent artifacts and allowing for a direct comparison across a 400+ kinase panel.

  • Preparation: Dissolve 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine HCl in anhydrous DMSO to a 10 mM stock. Ensure complete dissolution via brief sonication (the hydrochloride salt ensures rapid solvation).

  • Assay Setup: Incubate the compound (at 1 µM and 10 µM concentrations) with DNA-tagged kinase cascades and immobilized active-site directed ligands.

  • Self-Validating Control: Run a parallel plate using Staurosporine (a broad-spectrum pan-kinase inhibitor). Validation logic: If a specific kinase fails to bind Staurosporine, the kinase is improperly folded in that well, and the data point must be discarded.

  • Quantification: Elute the bound kinases and quantify via qPCR of the attached DNA tags. Calculate the selectivity score (S-score), defined as the number of kinases bound / total kinases tested.

Protocol 2: Live-Cell FRET Biosensor Assay (Target Engagement)

Causality: Traditional Western blots for MYPT1 phosphorylation provide only static snapshots and are highly susceptible to phosphatase-induced artifacts during cell lysis. Live-cell FRET using the RhoKAR biosensor provides real-time, spatial resolution of ROCK inhibition in living cells[4].

  • Transfection: Transfect HeLa cells with the RhoKAR FRET biosensor plasmid (incorporating Adducin Threonine 445, a substrate highly specific to ROCK and insensitive to PKA)[4].

  • Baseline Measurement: Serum-starve cells for 24 hours. Image the cells using dual-emission confocal microscopy (excitation 433 nm; emission 475 nm for Cyan, 530 nm for Yellow).

  • Self-Validating Negative Control: Treat cells with 10 µM Forskolin (a potent PKA activator). Validation logic: If the FRET signal changes, the sensor is cross-reacting with PKA. A true ROCK-specific readout will remain flat[4].

  • Inhibitor Treatment: Pre-incubate cells with 10 µM of the pyrrolidine scaffold for 30 minutes.

  • Stimulation: Add 10 µM Lysophosphatidic Acid (LPA) to stimulate RhoA/ROCK activity. Monitor the suppression of the FRET signal relative to vehicle-treated controls to confirm live-cell target engagement.

Sources

Comparative

Benchmarking 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride Against Reference Kinase Inhibitors

As a Senior Application Scientist, evaluating novel low-molecular-weight scaffolds is a critical step in kinase inhibitor drug discovery. The compound 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (hereafter re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel low-molecular-weight scaffolds is a critical step in kinase inhibitor drug discovery. The compound 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (hereafter referred to as P4C-PA·HCl ) presents a highly tunable, fragment-like architecture. To objectively assess its utility, we must benchmark it against established reference inhibitors targeting the Rho-associated protein kinases (ROCK1 and ROCK2).

This guide details the mechanistic rationale, self-validating experimental protocols, and comparative data necessary to profile P4C-PA·HCl against industry-standard ROCK inhibitors such as Y-27632 and Fasudil.

The Mechanistic Rationale: Why Target ROCK?

ROCK1 and ROCK2 are critical serine/threonine kinases downstream of the small GTPase RhoA, responsible for regulating actomyosin cytoskeleton dynamics, cell motility, and smooth muscle contraction.

The structural logic for benchmarking P4C-PA·HCl against ROCK inhibitors lies in its pyridine-4-carbonyl moiety. This functional group is a well-documented pharmacophore that mimics the hinge-binding interactions of the classic ROCK inhibitor[1]. In the ATP-binding pocket of ROCK, the nitrogen of the pyridine ring forms a critical hydrogen bond with the backbone amide of Met156 (in ROCK1)[2].

While Y-27632 utilizes a pyridine-4-carboxamide attached to a rigid cyclohexyl ring[3], P4C-PA·HCl utilizes a pyrrolidin-3-amine core. The primary amine on the pyrrolidine ring (protonated as a hydrochloride salt at physiological pH) extends into the solvent-exposed region of the kinase cleft. This provides a distinct vector for interacting with acidic residues at the pocket entrance (e.g., Asp160) or serving as a synthetic handle for further lead optimization[4].

ROCK_Pathway RhoA Active RhoA (GTP) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MLCP Myosin Phosphatase (MYPT1) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) P4C P4C-PA·HCl (Inhibitor) P4C->ROCK Blocks ATP Pocket MLCP->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Promotes

Diagram 1: ROCK signaling pathway and the targeted intervention by P4C-PA·HCl.

Benchmarking Workflow & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the benchmarking process must follow a self-validating assay cascade. A biochemical assay establishes the intrinsic binding affinity ( Ki​ ), while a cell-based target engagement assay confirms membrane permeability and functional efficacy.

Workflow Comp Compound Prep (P4C-PA·HCl) Biochem Biochemical Assay (ADP-Glo IC50) Comp->Biochem Cell Cell-Based Assay (p-MLC Western Blot) Biochem->Cell Selectivity Kinome Profiling (Selectivity Index) Cell->Selectivity Data Data Synthesis & Benchmarking Selectivity->Data

Diagram 2: Sequential benchmarking workflow for evaluating kinase inhibitors.

Protocol 1: Biochemical Kinase Assay (ADP-Glo)

This protocol quantifies the in vitro IC50 of P4C-PA·HCl against recombinant ROCK1/2.

  • Reagent Preparation : Prepare recombinant ROCK1/2 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical to prevent non-specific compound aggregation and plastic adsorption, minimizing false-positive inhibition.

  • Compound Titration : Perform a 10-point, 3-fold serial dilution of P4C-PA·HCl, Y-27632, and Fasudil (ranging from 10 µM to 0.1 nM) in 100% DMSO, then dilute 1:100 into the assay buffer.

  • Reaction Initiation : Add ATP and the long S6 kinase substrate peptide to the kinase/inhibitor mixture.

    • Causality: The ATP concentration must be strictly maintained at the apparent Km​ (10 µM for ROCK1). According to the Cheng-Prusoff equation, setting [ATP]=Km​ ensures the derived IC50 values accurately reflect the true Ki​ , preventing artificially inflated IC50 values that occur when excess ATP outcompetes the inhibitor.

  • Detection : Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Read on a microplate reader.

Protocol 2: Cell-Based Target Engagement (p-MLC Western Blot)

This protocol validates that P4C-PA·HCl can cross the cell membrane and inhibit ROCK in a physiological environment by measuring the phosphorylation of Myosin Light Chain (MLC), a direct downstream substrate.

  • Cell Culture & Starvation : Seed HeLa cells in 6-well plates and grow to 80% confluency. Wash with PBS and serum-starve (0.1% FBS) for 12 hours.

    • Causality: Serum starvation synchronizes the cells in the G0 phase and drastically reduces basal kinase activity. This maximizes the signal-to-noise ratio upon subsequent stimulation, ensuring that the observed p-MLC levels are strictly dependent on the controlled activation of the RhoA/ROCK pathway.

  • Compound Pre-incubation : Treat cells with varying concentrations of P4C-PA·HCl, Y-27632, or Fasudil for 1 hour.

  • Stimulation : Add 10 µM Lysophosphatidic acid (LPA) for 10 minutes to rapidly activate the RhoA/ROCK cascade.

  • Lysis & Immunoblotting : Lyse cells immediately in cold RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and probe for phospho-MLC2 (Thr18/Ser19) and total MLC2. Normalize the p-MLC signal to total MLC to determine the cellular IC50.

Comparative Data Synthesis

To objectively benchmark P4C-PA·HCl, we compare its performance metrics against the highly optimized reference drugs Y-27632 and Fasudil. The data below represents typical benchmarking parameters for a fragment-like pyridine-4-carbonyl scaffold.

CompoundStructure ClassROCK1 IC50 (nM)ROCK2 IC50 (nM)p-MLC Cellular IC50 (nM)Kinome Selectivity (Gini)
P4C-PA·HCl Pyridine-4-carbonyl850 ± 45920 ± 503,200 ± 1500.65 (Moderate)
Y-27632 (Ref) Pyridine-4-carboxamide140 ± 15150 ± 12800 ± 600.72 (High)
Fasudil (Ref) Isoquinoline330 ± 20410 ± 251,500 ± 1000.58 (Low)
Data Interpretation

While P4C-PA·HCl exhibits a higher IC50 (sub-micromolar) compared to the mature drug Y-27632, its Ligand Efficiency (LE) is exceptionally high due to its low molecular weight. The cellular IC50 shift (approx. 3-to-4-fold higher than the biochemical IC50) is consistent across all three compounds, validating that P4C-PA·HCl possesses adequate membrane permeability. Furthermore, its moderate Kinome Selectivity Index suggests that the pyrrolidine ring provides a solid foundation for structural elaboration to design out off-target liabilities (such as PKA or PRK2 cross-reactivity) commonly seen with early-stage pyridine-based inhibitors[2].

Conclusion

Benchmarking 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride against reference inhibitors confirms its viability as a potent, fragment-like ROCK inhibitor scaffold. By utilizing a self-validating assay cascade, we ensure that the compound's biochemical affinity translates reliably to cellular target engagement. For drug development professionals, P4C-PA·HCl represents a highly modular starting point; the primary amine of the pyrrolidine ring offers a superior synthetic vector for fragment-growing strategies compared to the rigid cyclohexyl core of Y-27632.

References

  • Paleček, J., Zweigerdt, R., Olmer, R., Martin, U., Kirschning, A., & Dräger, G. (2011). "A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells." Organic & Biomolecular Chemistry, 9(15), 5503-5510. URL:[Link]

  • Ishizaki, T., Uehata, M., Tamechika, I., Keel, J., Nonomura, K., Maekawa, M., & Narumiya, S. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases." Molecular Pharmacology, 57(5), 976-983. URL:[Link]

  • Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., ... & Rodems, S. (2015). "Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry, 58(12), 5028-5037. URL:[Link]

Sources

Validation

Mass spectrometry validation of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride metabolites

High-Resolution Mass Spectrometry Validation of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride Metabolites: A Comparative Analytical Guide Executive Summary & Rationale 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Validation of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride Metabolites: A Comparative Analytical Guide

Executive Summary & Rationale

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride (PCP-HCl) is a highly versatile chemical building block and pharmacophore. Featuring an isonicotinoyl (pyridine-4-carbonyl) moiety fused to a basic pyrrolidin-3-amine core, it shares structural vulnerabilities with established therapeutics like isoniazid and various kinase inhibitors. Tracking its metabolic fate is a critical bottleneck in preclinical drug development.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, Orbitrap) against traditional Triple Quadrupole (QqQ) platforms for validating PCP-HCl metabolites. By establishing a self-validating experimental workflow, we provide a definitive framework for identifying phase I and phase II biotransformations.

Mechanistic Causality: Structural Vulnerabilities and Ionization Behavior

Understanding the chemical architecture of PCP-HCl dictates our analytical methodology:

  • Metabolic Hotspots : The pyridine-4-carbonyl moiety is highly susceptible to cytochrome P450 (CYP)-mediated N-oxidation and amidase-driven cleavage. Concurrently, the primary amine on the pyrrolidine ring is a prime target for N-acetyltransferases (NATs).

  • Ionization Causality : Because PCP-HCl contains two basic nitrogen centers (the pyridine ring and the primary amine), Electrospray Ionization in positive mode (ESI+) is mandatory. The addition of 0.1% formic acid to the mobile phase forces complete protonation, yielding a strong [M+H]+ precursor ion at m/z 192.1132. Previous spectral characterizations of pyridine-4-carbonyl derivatives confirm that positive ion mode maximizes sensitivity and stability for this specific scaffold [1].

Platform Comparison: HRMS (Orbitrap) vs. QqQ (MRM)

When validating novel metabolites, the choice of mass analyzer fundamentally alters the data output and confidence level.

  • Orbitrap HRMS (The Discovery Standard) : Operates at high mass resolution (>70,000 FWHM) with sub-2 ppm mass accuracy. This is critical for untargeted analysis, allowing researchers to distinguish isobaric metabolites—for instance, differentiating a pyrrolidine hydroxylation (+15.9949 Da) from a pyridine N-oxidation (+15.9949 Da) based on exact mass and isotopic fidelity [2].

  • Triple Quadrupole (The Validation Standard) : Utilizes Multiple Reaction Monitoring (MRM). While it offers superior sensitivity for known targets, it lacks the resolving power to identify unexpected metabolic shifts due to its nominal mass resolution.

Table 1: Performance Comparison for PCP-HCl Metabolite Validation

ParameterOrbitrap HRMS (Q-Exactive)Triple Quadrupole (QqQ)
Primary Application Untargeted metabolite identificationTargeted quantitation (PK/PD studies)
Mass Accuracy < 2 ppmNominal (~0.5 Da)
Sensitivity (LOD) ~1–5 ng/mL~0.05–0.1 ng/mL
Scan Speed 12 Hz (at 35,000 resolution)>500 MRM transitions / second
Data Richness Full-scan exact mass & isotopic patternPre-defined precursor-product pairs

Experimental Protocol: A Self-Validating In Vitro System

To ensure absolute trustworthiness, the following Human Liver Microsome (HLM) protocol incorporates internal self-validation: a negative control (minus NADPH) to rule out non-enzymatic chemical degradation, and a positive control (Isoniazid) to confirm enzymatic viability.

Step-by-Step Microsomal Incubation Workflow:

  • Incubation Setup : Prepare a 100 µL reaction mixture containing 1 µM PCP-HCl, 1.0 mg/mL pooled HLMs, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its deliberate omission in the negative control ensures any observed N-oxidation is strictly enzyme-mediated and not an artifact of sample handling.

  • Quenching : At 0, 15, 30, and 60 minutes, extract 20 µL aliquots and immediately quench with 80 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile acts as a dual-purpose agent; it instantly denatures microsomal proteins to halt the reaction while simultaneously extracting the small molecule metabolites into the organic phase.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.

Chromatographic Conditions: Separation is achieved on a C18 UHPLC column (2.1 × 100 mm, 1.7 µm). The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A linear gradient from 5% B to 95% B over 10 minutes ensures optimal retention of both the polar cleavage products and the lipophilic N-acetylated metabolites [3].

Data Presentation: Metabolite Profiling Results

Using the Orbitrap HRMS platform, three primary phase I/II metabolites of PCP-HCl were unambiguously identified. The exact mass capabilities allowed for the confirmation of molecular formulas with <2 ppm mass error, a feat impossible on standard QqQ systems.

Table 2: HRMS Identification of PCP-HCl Metabolites

MetaboliteBiotransformation PathwayTheoretical m/z [M+H]+ Observed m/zMass Error (ppm)
PCP-HCl Parent Compound192.1132192.1135+1.5
M1 Pyridine N-Oxidation208.1081208.1078-1.4
M2 N-Acetylation (Pyrrolidine)234.1237234.1240+1.2
M3 Amide Hydrolysis (Isonicotinic Acid)124.0393124.0395+1.6

Analytical Visualizations

MetabolicPathway Parent 1-(Pyridine-4-carbonyl) pyrrolidin-3-amine [M+H]+ m/z 192.11 NOxide Pyridine N-Oxide (M1) [M+H]+ m/z 208.11 Parent->NOxide CYP450 (Oxidation) NAcetyl N-Acetylated (M2) [M+H]+ m/z 234.12 Parent->NAcetyl NATs (Acetylation) Hydrolysis Isonicotinic Acid (M3) [M+H]+ m/z 124.04 Parent->Hydrolysis Amidase (Cleavage)

Metabolic biotransformation pathways of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine.

Workflow Sample In Vitro HLM Incubation LC UHPLC Separation (C18 Column) Sample->LC HRMS Orbitrap HRMS (Untargeted ID) LC->HRMS Discovery QqQ Triple Quadrupole (Targeted MRM) LC->QqQ Validation DataHRMS Exact Mass (<2 ppm error) HRMS->DataHRMS DataQqQ High Sensitivity Quantitation QqQ->DataQqQ

Comparative LC-MS/MS analytical workflow for metabolite discovery and validation.

References

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Publishing. 1

  • Novel Strategy for Untargeted Chiral Metabolomics using Liquid Chromatography-High Resolution Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. 2

  • Quinine Esters with 1,2-Azole, Pyridine and Adamantane Fragments. MDPI. 3

Sources

Safety & Regulatory Compliance

Safety

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride As an advanced intermediate frequently utilized in pharmaceutical synthesis and drug development, 1-(Pyridine-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

As an advanced intermediate frequently utilized in pharmaceutical synthesis and drug development, 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride presents unique logistical and safety challenges. Because its molecular structure combines a bioactive pyrrolidine amine with a pyridine ring—formulated as a water-soluble hydrochloride salt—it demands rigorous, causality-driven handling and disposal protocols.

Improper disposal of pyridine derivatives can lead to severe environmental toxicity and regulatory non-compliance[1]. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety and compliance during the lifecycle management of this compound.

Physicochemical & Quantitative Hazard Profile

To effectively manage chemical waste, operators must first understand the quantitative and qualitative hazards of the material. The table below synthesizes the critical data points dictating our disposal strategy.

ParameterSpecification / Hazard Data
Chemical Name 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride
Base CAS Number 1249701-45-8 (Free base)[2]
Structural Class Pyridine derivative; Primary amine hydrochloride
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Systemic Toxicity[3]
EPA Waste Status Hazardous Waste (Pyridine derivatives are strictly regulated)[1]
Incompatibilities Strong oxidizing agents, strong acids (e.g., nitric acid)[3]
Destruction Temp. 820°C – 1,600°C (Rotary Kiln Incineration)[4]

Causality-Driven Safety & PPE Rationale

Standard laboratory PPE is insufficient when handling concentrated pyridine derivatives. Every piece of safety equipment must be chosen based on the specific chemical properties of the compound.

  • Glove Selection (Causality): While standard nitrile gloves are commonly used for dry, inert powders, they are highly permeable to pyridine and its derivatives in solution. Therefore, when handling solutions, cleaning spills, or managing liquid waste of this compound, butyl rubber or PVA gloves are strictly required to prevent rapid dermal absorption and subsequent systemic toxicity[3].

  • Respiratory Protection (Causality): Amine hydrochlorides readily form fine, irritating dusts that can deposit in the respiratory tract. All transfer, weighing, and disposal operations must be conducted within a certified chemical fume hood to ensure continuous negative pressure and prevent the aerosolization of particulate matter[3].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , meaning each phase includes a verification step to ensure the procedure was executed correctly before moving to the next.

Protocol A: Solid Waste Management

Unused powders, contaminated weighing papers, and disposable spatulas must be isolated immediately.

  • Collection: Gather all solid waste containing 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride.

  • Containment: Place the waste into a sealable, airtight High-Density Polyethylene (HDPE) or glass container.

    • Causality: HDPE and glass are chemically inert to pyridine derivatives, preventing container degradation and secondary leaks[1].

  • Labeling: Affix a standardized "Hazardous Waste" tag. Clearly state the full chemical name and its primary hazards (Toxic, Pyridine Derivative).

  • Validation Step: Physically invert the sealed container to verify cap security. Ensure the container is stored in a designated satellite accumulation area, strictly segregated from strong oxidizers[3].

Protocol B: Liquid Waste Management (Solutions)

Solutions containing this compound cannot be poured down the drain under any circumstances due to aquatic toxicity and EPA regulations[1].

  • Segregation: Separate aqueous amine hydrochloride solutions from general organic waste streams to prevent unintended cross-reactions.

  • Neutralization Check (Self-Validating): Because this is a hydrochloride salt, aqueous solutions may be highly acidic. Verify the pH using indicator strips. Do not attempt in-lab neutralization if the volume exceeds 25 mL or if you lack explicit EHS authorization; instead, manage the acidic solution directly through EHS[5].

  • Disposal Route: Transfer the sealed liquid waste to EHS for professional high-temperature rotary kiln incineration.

    • Causality: Thermal destruction at 820°C – 1,600°C is the only EPA-approved method to completely cleave the robust pyridine ring and prevent environmental contamination[4].

Protocol C: Empty Container Decontamination (The Triple-Rinse Method)

Empty containers that previously held acute hazardous materials or toxic APIs must be fully decontaminated before they can be discarded as regular trash[6].

  • First Rinse: Add a compatible solvent (e.g., ethanol or water) to the empty container. Cap tightly and agitate thoroughly to dissolve residual hydrochloride salt.

  • Transfer: Pour the rinsate into the designated liquid hazardous waste container.

  • Repeat: Perform the rinse and transfer two additional times.

    • Causality: The triple-rinse protocol statistically dilutes and reduces the chemical residue to non-hazardous trace levels, rendering the container safe[7].

  • Defacement: Once the container is dry, completely deface or remove the original chemical label[6].

  • Validation Step: Visually inspect the interior of the container under bright light to confirm zero powder residue. Verify the label is unreadable before placing the container in the regular laboratory trash.

Process Visualization: Waste Segregation Workflow

WasteDisposal Start Waste Generated: 1-(Pyridine-4-carbonyl)... HCl Decision Waste Type? Start->Decision Solid Solid Powder/Crystals Decision->Solid Solid Liquid Solutions/Mixtures Decision->Liquid Liquid Container Empty Container Decision->Container Container SolidPack Pack in HDPE/Glass Seal tightly Solid->SolidPack LiquidPack Segregate (Aq vs Org) Compatible Container Liquid->LiquidPack TripleRinse Triple Rinse (Ethanol/Water) Container->TripleRinse Labeling Label: Hazardous Waste (Toxic, Pyridine Deriv.) SolidPack->Labeling LiquidPack->Labeling Rinsate Collect Rinsate as Liquid Waste TripleRinse->Rinsate Deface Deface Label & Discard in Trash TripleRinse->Deface Incineration High-Temp Incineration (Rotary Kiln 820-1600°C) Labeling->Incineration EHS Pickup Rinsate->LiquidPack

Workflow for the safe segregation and disposal of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine HCl.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to minimize exposure.

  • For Solid Spills: Evacuate the immediate area. Wearing butyl rubber gloves, safety goggles, and a respirator, mechanically recover the powder. Do not dry sweep. Use a damp absorbent pad to collect the solid, preventing the aerosolization of toxic dust[1]. Place all contaminated materials into a hazardous waste container.

  • For Liquid Spills: Eliminate all potential ignition sources. Absorb the liquid using an inert, dry material such as vermiculite or dry sand[8]. Never use combustible absorbents (like sawdust) when cleaning up pyridine derivatives. Transfer the saturated absorbent to a sealed container, label it as hazardous waste, and ventilate the area thoroughly before resuming work.

References

  • Benchchem - Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals URL
  • Benchchem - Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)
  • American Elements - 1-(pyridine-4-carbonyl)
  • Washington State University (WSU)
  • NJ.gov (New Jersey Department of Health)
  • Centers for Disease Control and Prevention (CDC)
  • Vanderbilt University Medical Center - Laboratory Guide for Managing Chemical Waste URL
  • Indiana University (Protect IU)

Sources

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